molecular formula C9H6FN B1268607 4-Fluoroisoquinoline CAS No. 394-67-2

4-Fluoroisoquinoline

Número de catálogo: B1268607
Número CAS: 394-67-2
Peso molecular: 147.15 g/mol
Clave InChI: VFFQGPWQVYUFLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoroisoquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a critical synthetic intermediate and scaffold in the development of potential therapeutic agents. Its primary research value lies in its role as a key building block for active pharmaceutical ingredients, most notably as an important intermediate in the synthesis of Ripasudil, a Rho kinase inhibitor investigated for the treatment of conditions such as glaucoma and ocular hypertension . Beyond this, derivatives of fluoroisoquinoline are being explored in other research areas, including as potential agents in oncology, given their investigation for diseases mediated by protein kinase B (PKB/AKT) . The incorporation of fluorine into the isoquinoline structure can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable compound for structure-activity relationship (SAR) studies. This product is labeled "For Research Use Only" (RUO) and is intended solely for use in laboratory research . It is not intended for direct use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes . Researchers are responsible for ensuring compliance with all applicable regulations and for handling this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQGPWQVYUFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348836
Record name 4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-67-2
Record name 4-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoquinoline is a fluorinated heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom into the isoquinoline scaffold can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its potential biological relevance based on related structures.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for researchers.

General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₆FN[1]
Molecular Weight 147.15 g/mol [1][2]
Appearance White to light yellow powder or lump[2]
Melting Point 32.0 to 36.0 °C (59 to 62.6 °F)[2]
Boiling Point 236 °C (456.8 °F)[2][3]
Flash Point 99 °C (210.2 °F)[2][3]
Density 1.216 g/cm³[3]
pKa 3.45 ± 0.10 (Predicted)[3]
Spectroscopic and Chromatographic Properties
PropertyValueSource
Maximum Absorption Wavelength (λmax) 320 nm (in Ethanol)[2]
Purity (by GC) >98.0%[2]

Experimental Protocols: Synthesis of this compound and Derivatives

Several synthetic routes to this compound and its derivatives have been reported. Below are detailed protocols for some of these methods.

Protocol 1: Synthesis of this compound via Diazonium Salt

This method involves the formation of a diazonium fluoroborate salt from 4-aminoisoquinoline, followed by thermal decomposition.[4]

Materials:

  • 4-Aminoisoquinoline

  • 40% Fluoroboric acid

  • Sodium nitrite

  • Toluene

  • Diisopropyl ether

  • Saturated sodium bicarbonate solution

  • Hexane

  • Ethyl acetate

  • 1% aqueous Hydrochloric acid solution

Procedure:

  • Add 4-aminoisoquinoline to 40% fluoroboric acid under stirring at 25-30°C until a clear solution is obtained.[4]

  • Cool the solution to -10 to -15°C.[4]

  • Slowly add sodium nitrite in portions while maintaining the temperature between -10 to -15°C over 1 hour.[4]

  • Stir the resulting mixture for 1 hour at -15°C.[4]

  • Filter the precipitated diazonium fluoroborate salt, wash with chilled diisopropyl ether, and suck dry.[4]

  • Add the diazonium fluoroborate salt to toluene and heat to 45-50°C to initiate decomposition.[4]

  • After gas evolution ceases, separate the upper toluene layer.[4]

  • Make the lower oily layer basic with a saturated sodium bicarbonate solution (pH ~7.5-8.0).[4]

  • Extract the product with a mixture of hexane and ethyl acetate (8:2).[4]

  • Wash the organic layer with 1% aqueous hydrochloric acid solution.[4]

  • Distill off the solvent from the organic layer to obtain the crude product.[4]

  • Purify the crude this compound by vacuum distillation (0.2 mm Hg at 70-75°C).[4]

Protocol 2: Synthesis of this compound Derivatives

This procedure outlines a general method for synthesizing substituted this compound derivatives starting from 2-bromobenzaldehydes.[5]

Materials:

  • 2-Bromobenzaldehyde

  • Alkyne (e.g., 1-heptyne)

  • PdCl₂(PPh₃)₂

  • CuI

  • Triethylamine (Et₃N)

  • tert-Butylamine

  • 4Å Molecular Sieves

  • N-Fluorobenzenesulfonimide (NFSI)

  • AgNO₃

  • Li₂CO₃

  • N,N-dimethyl acetamide (DMA)

Procedure:

  • To a solution of 2-bromobenzaldehyde and an alkyne in triethylamine, add PdCl₂(PPh₃)₂ and CuI.[5]

  • Stir the mixture at 50°C for 5 hours.[5]

  • Filter the reaction mixture, concentrate, and purify by silica gel column chromatography to obtain the 2-alkynylbenzaldehyde.[5]

  • Add the 2-alkynylbenzaldehyde to a mixture of 4Å molecular sieves and tert-butylamine and stir overnight to form the imine.[5]

  • Filter the mixture and concentrate the filtrate to get the pure imine.[5]

  • In a separate flask under a nitrogen atmosphere, dissolve Li₂CO₃, NFSI, and AgNO₃ in dry DMA.[5]

  • Add the imine derivative to this solution and proceed with the reaction to yield the this compound derivative.[5]

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis protocols described above.

Synthesis_of_4_Fluoroisoquinoline start Start A Diazotization of 4-Aminoisoquinoline start->A Step 1 process process product This compound B Thermal Decomposition in Toluene A->B Step 2 C Workup and Extraction B->C Step 3 D Vacuum Distillation C->D Step 4 D->product

Caption: Workflow for the synthesis of this compound via a diazonium salt.

Synthesis_of_4_Fluoroisoquinoline_Derivatives start Start A Sonogashira Coupling of 2-Bromobenzaldehyde and Alkyne start->A Step 1 intermediate intermediate product This compound Derivative B Imine Formation with tert-Butylamine A->B Step 2 C Cyclization and Fluorination with NFSI B->C Step 3 C->product

Caption: General workflow for synthesizing this compound derivatives.

Biological Activity and Signaling Pathways

While specific research on the biological activity of this compound is limited, its derivatives have shown significant biological effects. Notably, isoquinoline-based inhibitors derived from this compound-5-sulfonyl chloride are known to be ATP-competitive inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[6] The dysregulation of the RhoA/ROCK signaling pathway is implicated in various diseases, and its inhibition can lead to the relaxation of smooth muscle and other cellular effects.[6]

Furthermore, the broader class of isoquinoline derivatives has been investigated for various therapeutic applications. For instance, some alkynyl isoquinolines exhibit potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Due to structural similarities, research on fluoroquinolone derivatives, which are known to inhibit Topoisomerase II and induce apoptosis in cancer cells, may also provide valuable insights into the potential anticancer applications of fluoroisoquinoline compounds.[8]

The diagram below illustrates the inhibition of the Rho-Kinase (ROCK) signaling pathway by derivatives of this compound.

ROCK_Signaling_Pathway_Inhibition activator activator protein protein inhibitor inhibitor process process outcome outcome RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLCP ROCK->MLCP Inhibits MLC_P MLC Phosphorylation ROCK->MLC_P Promotes Inhibitor This compound Derivatives Inhibitor->ROCK Inhibits MLCP->MLC_P Inhibits Contraction Actomyosin Contraction MLC_P->Contraction Leads to

Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the desirable properties conferred by the fluorine substituent. This guide has provided a detailed summary of its core physicochemical properties, robust experimental protocols for its synthesis, and an overview of the biological activities of its derivatives. This information is intended to support researchers and drug development professionals in their efforts to utilize this compound in the design and synthesis of novel molecules with potential therapeutic and industrial applications.

References

An In-depth Technical Guide to 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Introduction

4-Fluoroisoquinoline is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry and drug discovery. Its structure, featuring an isoquinoline core with a fluorine atom at the 4-position, makes it a valuable intermediate for the synthesis of various biologically active molecules. The introduction of fluorine can significantly modulate the physicochemical and biological properties of organic compounds, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of this compound, including its chemical identity, suppliers, physicochemical properties, synthesis protocols, and potential applications based on the activities of structurally related compounds.

Chemical Identity and Suppliers

This compound is identified by the CAS Number 394-67-2.[1] Several chemical suppliers offer this compound for research and development purposes.

PropertyValue
CAS Number 394-67-2
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
IUPAC Name This compound
Synonyms 4-Fluoro-isoquinoline, Isoquinoline, 4-fluoro-

A non-exhaustive list of suppliers for this compound includes:

Supplier Name
ECHEMI
Tokyo Chemical Industry (TCI)
Chemvon Biotechnology
JINHUA HUAYI CHEMICAL CO., LTD.
Hangzhou Cherry Pharmaceutical Technology Co., LTD

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.[1][2]

PropertyValue
Physical State Solid (White to light yellow powder or lump)
Melting Point 32.0 to 36.0 °C
Boiling Point 236 °C
Flash Point 99 °C
Purity (GC) >98.0%
Storage Temperature Room Temperature (Recommended <15°C)
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
¹⁹F NMR Conforms to structure
IR (KBr) 1315, 1260, 763 cm⁻¹
Mass Spec (MS) m/z 183, 181 (M⁺), 146 (M⁺ -Cl)

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: From 4-Aminoisoquinoline via Balz-Schiemann Reaction

This method involves the diazotization of 4-aminoisoquinoline followed by a Balz-Schiemann reaction.[3]

Step 1: Diazotization

  • Suspend 4-aminoisoquinoline (1.0 eq) in a 40% aqueous solution of fluoroboric acid.

  • Cool the mixture to -15 to -10 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.15 eq) in water dropwise, maintaining the temperature below -10 °C.

  • Stir the reaction mixture for an additional hour at -15 °C.

  • Collect the resulting precipitate, the diazonium fluoroborate salt, by filtration.

  • Wash the salt sequentially with chilled diisopropyl ether.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Add the dried diazonium fluoroborate salt to toluene.

  • Heat the mixture to 45-50 °C until the evolution of nitrogen gas ceases.

  • Upon completion, cool the reaction mixture.

  • Purify the crude product by appropriate methods (e.g., column chromatography) to yield this compound.

Method 2: From 1-Chloro-4-fluoroisoquinoline via Reductive Decomposition

This protocol describes the synthesis of this compound from 1-chloro-4-fluoroisoquinoline.[4]

Reaction Setup:

  • In a suitable reaction vessel, dissolve 1-chloro-4-fluoroisoquinoline (1.0 eq) in ethanol.

  • Add 10% Palladium on charcoal (Pd/C) and ammonium formate.

  • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

Workup and Purification:

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a mixture of ethyl acetate and water.

  • Separate the organic layer, wash it with 20% brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

G Synthesis of this compound via Reductive Decomposition cluster_start Starting Material cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 1-Chloro-4-fluoroisoquinoline 1-Chloro-4-fluoroisoquinoline Reaction Reductive Decomposition 1-Chloro-4-fluoroisoquinoline->Reaction 10% Pd/C 10% Pd/C 10% Pd/C->Reaction Ammonium formate Ammonium formate Ammonium formate->Reaction Ethanol Ethanol Ethanol->Reaction Room Temperature Room Temperature Room Temperature->Reaction Nitrogen Atmosphere Nitrogen Atmosphere Nitrogen Atmosphere->Reaction This compound This compound Reaction->this compound

Synthetic pathway for this compound.

Biological Activity and Potential Applications

While direct and extensive research on the biological activity of this compound is limited, the broader class of isoquinoline and fluoroquinolone derivatives has demonstrated significant therapeutic potential.[5][6][7][8] This suggests promising avenues for the application of this compound as a key intermediate in drug discovery.

Anticancer and Antimicrobial Potential

Fluoroquinolone derivatives, which are structurally related to this compound, have been investigated as potent anticancer and antimicrobial agents.[5][7] The proposed mechanism for their anticancer activity often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[5] As antimicrobial agents, isoquinoline derivatives have shown efficacy against a range of bacteria, including drug-resistant strains.[7]

The logical relationship between the core isoquinoline structure, its fluorinated derivative (this compound), and the resulting biologically active compounds is illustrated in the diagram below.

G Logical Relationship of Isoquinoline Derivatives in Drug Discovery cluster_activity Potential Therapeutic Areas Isoquinoline Core Isoquinoline Core This compound This compound Isoquinoline Core->this compound Fluorination Functionalized Derivatives Functionalized Derivatives This compound->Functionalized Derivatives Further Synthesis Biological Activity Biological Activity Functionalized Derivatives->Biological Activity Leads to Anticancer Anticancer Biological Activity->Anticancer Antimicrobial Antimicrobial Biological Activity->Antimicrobial

From core structure to potential applications.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and clear physicochemical properties. While direct biological data on this specific molecule is sparse, its structural relationship to known bioactive compounds, particularly in the realms of oncology and infectious diseases, underscores its potential as a key building block for the development of novel therapeutics. The detailed synthetic protocols and compiled data in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the applications of this compound.

References

Spectral Data of 4-Fluoroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-Fluoroisoquinoline and its derivatives. Due to the limited availability of a complete public dataset for the parent compound, this guide presents data from closely related analogues and intermediates, offering valuable insights for researchers in the field.

Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for derivatives of this compound. This information is critical for the structural elucidation and characterization of this important heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for this compound-3-carbaldehyde, a close analogue of this compound, is presented below. The data was recorded on a 400 MHz instrument in CDCl3, with tetramethylsilane (TMS) as the internal standard[1].

Table 1: ¹H NMR Data for this compound-3-carbaldehyde (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.48s-1H
9.18s-1H
8.29d7.31H
8.12d7.21H
7.93-7.87m-2H

Table 2: ¹³C NMR Data for this compound-3-carbaldehyde (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCouplingAssignment
188.6-C
158.3d, ¹JFC = 280.7 HzC
149.0d, ⁴JFC = 5.4 HzC
132.4d, ³JFC = 4.7 HzC
132.1d, ²JFC = 5.8 HzC
131.9d, ⁴JFC = 1.5 HzC
131.5-C
127.6d, ⁴JFC = 1.9 HzC
126.7d, ²JFC = 15.9 HzC
121.7d, ³JFC = 5.1 HzC

Table 3: ¹⁹F NMR Data for this compound-3-carbaldehyde (376 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicity
-136.1s
Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorptions of this compound Derivatives

CompoundWavenumber (cm⁻¹)Source
4-Fluoro-1-hydroxyisoquinoline3158, 1652[2]
This compound sulfuric acid salt1659, 1617, 1601, 1558, 1506, 1407, 1377, 1288, 1245, 1225, 1145, 1069, 1025, 893, 867, 795, 781, 714[3]
Mass Spectrometry (MS)

High-resolution mass spectrometry data for this compound-3-carbaldehyde provides the exact mass, confirming its elemental composition.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for this compound-3-carbaldehyde [1]

IonCalculated m/zFound m/z
[M+Na]⁺198.0331198.0326

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy
  • Sample Preparation: A small quantity of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution.

  • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded at room temperature.[1]

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.

References

An In-depth Technical Guide to the Solubility of 4-Fluoroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Fluoroisoquinoline in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility characteristics inferred from synthetic procedures and the known properties of the parent compound, isoquinoline. Furthermore, this guide presents a detailed, generalized experimental protocol for the quantitative determination of this compound solubility. Visual aids in the form of diagrams illustrating the experimental workflow and the principles of solvent selection are also included to support researchers in their laboratory work.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the isoquinoline scaffold can modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and screening in drug discovery pipelines. This guide aims to consolidate the available information and provide a practical framework for determining the solubility of this compound.

Qualitative Solubility Profile

The parent compound, isoquinoline, is known to be soluble in a range of common organic solvents, including ethanol, diethyl ether, acetone, and chloroform, while exhibiting low solubility in water.[1][2][3][4] The presence of the fluorine atom in this compound is expected to increase its lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents.

Based on solvents employed in its synthesis and work-up procedures, this compound is presumed to be soluble in the following organic solvents:

  • Halogenated Solvents: Dichloromethane, Chloroform[5][6]

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)[5][6]

  • Esters: Ethyl acetate[6]

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Hexane (likely to a lesser extent, used as an anti-solvent or in solvent mixtures for purification)

  • Polar Aprotic Solvents: A derivative, this compound-5-sulfonyl chloride hydrochloride, is reported to be soluble in Dimethyl sulfoxide (DMSO).[7] This suggests that this compound itself is also likely soluble in DMSO.

It is important to note that these are qualitative inferences. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield specific quantitative solubility data for this compound. Researchers are encouraged to determine these values experimentally for their specific applications. The following table is provided as a template to be populated with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC
e.g., Hexanee.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC
e.g., DMSOe.g., 25Data to be determinedData to be determinede.g., Shake-Flask with HPLC

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[8][9][10]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate mobile phase, flow rate, and detection wavelength.

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation start Add excess this compound to solvent in a sealed vial equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) start->equilibrate filter Filter supernatant (0.22 µm filter) equilibrate->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility from calibration curve and dilution factor hplc->calculate

Figure 1. Experimental workflow for determining the solubility of this compound.

solubility_principle cluster_solute Solute (this compound) cluster_solvent Solvent solute Moderately Polar polar Polar (e.g., Water) solute->polar Low Solubility (Mismatched polarity) mod_polar Moderately Polar (e.g., Ethanol, Acetone) solute->mod_polar High Solubility ('Like dissolves like') non_polar Non-Polar (e.g., Hexane, Toluene) solute->non_polar Good to Moderate Solubility

Figure 2. Logical relationship of solubility based on the principle of "like dissolves like".

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically reported, qualitative evidence suggests good solubility in a range of common laboratory solvents, particularly those with moderate polarity. For drug development professionals and researchers, the experimental protocol outlined in this guide provides a robust starting point for the precise determination of solubility, a critical parameter for the advancement of this compound as a potential therapeutic agent. The provided visualizations offer a clear workflow for this determination and a conceptual framework for solvent selection.

References

stability and storage conditions for 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a key building block for various bioactive molecules.[1] The fluorine substituent can enhance metabolic stability, lipophilicity, and target binding affinity of the parent molecule.[1] Understanding the stability and appropriate storage conditions of this compound is crucial for maintaining its purity, integrity, and reactivity in research and development settings. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and general methodologies for assessing the stability of this compound, based on available data and established guidelines for pharmaceutical compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 394-67-2[2]
Molecular Formula C₉H₆FN[2]
Molecular Weight 147.15 g/mol [2]
Appearance White to light yellow powder or lumpN/A
Purity Typically >98%[1]

Recommended Storage and Handling

Proper storage and handling are critical for preserving the quality of this compound. The recommended conditions are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool, dark place.To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).To prevent oxidation and degradation from atmospheric moisture.
Light Exposure Protect from light.To prevent photochemical degradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.To prevent chemical reactions that could degrade the compound.

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from its chemical structure and general knowledge of similar heterocyclic compounds. The compound is expected to be susceptible to degradation under certain stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[3][4] These studies are typically performed under more extreme conditions than those used for accelerated stability testing.[5]

Table 3: Summary of Potential Degradation Pathways

Stress ConditionPotential Degradation Pathway
Acidic/Basic Hydrolysis The isoquinoline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening or other transformations.
Oxidation Exposure to oxidizing agents may lead to the formation of N-oxides or other oxidation products.
Photochemical Degradation Aromatic heterocyclic compounds can be sensitive to light, leading to various photochemical reactions.
Thermal Degradation High temperatures can induce decomposition of the molecule.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry.[6]

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water) at a known concentration.

  • Stress Conditions: Expose the samples to various stress conditions as outlined in Table 3.

    • Acidic Hydrolysis: Treat with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

    • Basic Hydrolysis: Treat with a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Expose to light according to ICH Q1B guidelines.

    • Thermal Stress: Heat the solid compound or a solution at elevated temperatures.

  • Time Points: Collect samples at various time points to monitor the extent of degradation.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

  • Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[3]

Protocol for Method Development:

  • Column Selection: Choose a suitable HPLC column (e.g., C18) that provides good separation of the parent compound from its potential degradation products.

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like acetonitrile, methanol, and water with a buffer) that achieves optimal resolution.

  • Detector Wavelength Selection: Determine the optimal UV wavelength for detecting this compound and its degradation products.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

General Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Stability Study Objectives B Select Stress Conditions (Acid, Base, Oxidative, Light, Temp) A->B C Develop & Validate Stability-Indicating Method (e.g., HPLC) B->C D Prepare Samples of This compound C->D E Expose Samples to Stress Conditions D->E F Collect Samples at Defined Time Points E->F G Analyze Samples using Validated Method F->G H Quantify Degradation & Identify Degradants G->H I Determine Degradation Kinetics & Pathways H->I J Establish Recommended Storage Conditions & Shelf-Life I->J

Caption: A generalized workflow for conducting a stability study of this compound.

Logical Relationship in Synthesis

The following diagram illustrates a simplified logical flow for a potential synthesis route of a this compound derivative, specifically this compound-5-sulfonyl chloride.[8]

G A This compound B Sulfonation A->B React with Sulfuric Anhydride C This compound-5-sulfonic acid B->C D Halogenation C->D React with Halogenating Agent E This compound-5-sulfonyl halide D->E

Caption: A simplified logical flow for the synthesis of this compound-5-sulfonyl halide.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery. While specific stability data is limited, adherence to standard storage and handling protocols for air- and moisture-sensitive compounds is recommended to ensure its quality. The experimental protocols outlined in this guide, based on established industry practices, provide a framework for researchers to conduct their own stability assessments and to develop a deeper understanding of the compound's degradation profile. Further research into the quantitative stability of this compound under various conditions would be beneficial for its broader application.

References

Physicochemical Properties of 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to 4-Fluoroisoquinoline, a fluorinated derivative of isoquinoline, which serves as a crucial building block in the synthesis of various biologically active compounds. This document provides essential physicochemical data for researchers and professionals in drug development.

The fundamental molecular characteristics of this compound are summarized below. These data points are critical for stoichiometric calculations in synthesis, analytical characterization, and pharmacokinetic profiling.

PropertyValue
Molecular FormulaC9H6FN
Molar Mass147.15 g/mol
Melting Point34 °C
Boiling Point240 °C
Density1.216 g/cm³

Table 1: Key physicochemical data for this compound.[1]

Molecular Composition

The molecular formula C9H6FN indicates the elemental composition of this compound.[1][2] This structure is foundational to its chemical reactivity and interactions in biological systems.

Compound This compound (C9H6FN) Elements Elemental Composition Compound->Elements C Carbon (C) x9 Elements->C H Hydrogen (H) x6 Elements->H F Fluorine (F) x1 Elements->F N Nitrogen (N) x1 Elements->N

Elemental composition of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be complex and are often proprietary or published in specialized chemical literature. A general workflow for its synthesis is outlined below.

G start Starting Materials (e.g., 4-bromoisoquinoline) reaction Chemical Reaction (e.g., Lithiation followed by fluorination) start->reaction workup Aqueous Workup (Extraction and washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure this compound analysis->final_product

A generalized workflow for the synthesis of this compound.

References

Potential Biological Activities of 4-Fluoroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the biological activities of 4-Fluoroisoquinoline derivatives. The available data is insufficient to construct a detailed technical guide exclusively on this specific class of compounds. However, significant research exists for the structurally related classes of quinoline, isoquinoline, and their fluorinated derivatives, which have shown promising anticancer, antimicrobial, and enzyme inhibitory activities. This guide will, therefore, focus on the biological activities of these closely related analogs as a well-documented proxy to provide researchers with relevant data, experimental protocols, and mechanistic insights that can inform the exploration of this compound derivatives.

Executive Summary

Isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom can significantly enhance a molecule's biological properties, including metabolic stability and binding affinity.[3] This technical guide provides an overview of the documented biological activities of fluorinated quinoline and isoquinoline derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Quantitative data from various studies are summarized, key experimental methodologies are detailed, and relevant biological pathways and experimental workflows are visualized.

Anticancer Activity

Fluorinated quinoline and isoquinoline derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The primary mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.

Quantitative Data for Anticancer Activity
Compound ClassDerivative/CompoundCancer Cell Line(s)Activity (IC50/GI50)Reference(s)
4-(2-fluorophenoxy)quinoline Compound 16HT-29, MKN-45, A5490.08 µM, 0.22 µM, 0.07 µM[4]
Isoquinoline-tethered quinazoline Compound 14aSKBR3103 nM[5]
Isoquinoline-tethered quinazoline Compound 14fSKBR3More potent than lapatinib[5]
Fluoro-substituted 3,4-dihydroquinazoline Compound 8h (KCP10068F)A5495.9 µM[6]
4-arylamino-6-(5-substituted furan-2-yl)quinazoline Compound 2aSW480, A549, A431, NCI-H1975Potent anti-proliferative activity[7]
Quinoline Derivative Compound 91b1A549, AGS, KYSE150, KYSE450Dose-dependent inhibitory effect[8]
4-Hydroxyquinazoline Compound B1HCT-15, HCC1937IC50 < 100 nM (for PARP1 inhibition)[9]
Signaling Pathways and Mechanisms of Action

Several fluorinated quinoline and isoquinoline derivatives exert their anticancer effects by inhibiting specific signaling pathways crucial for tumor growth and survival. For instance, some compounds have been shown to be potent inhibitors of receptor tyrosine kinases like c-Met and HER2, or enzymes involved in DNA repair like PARP1.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met, HER2) Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activation Transcription Gene Transcription Signaling_Cascade->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Activation DNA_Repair DNA Repair PARP->DNA_Repair Fluoroisoquinoline_Derivative_Kinase Fluorinated Quinoline/ Isoquinoline Derivative Fluoroisoquinoline_Derivative_Kinase->Receptor_Tyrosine_Kinase Inhibition Fluoroisoquinoline_Derivative_PARP Fluorinated Quinoline/ Isoquinoline Derivative Fluoroisoquinoline_Derivative_PARP->PARP Inhibition

Figure 1: Potential anticancer mechanisms of fluorinated quinoline/isoquinoline derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

mtt_assay_workflow A Seed cancer cells in 96-well plates B Treat with this compound derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 values G->H mic_determination_workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute this compound derivative in 96-well plate B->C D Incubate under suitable conditions C->D E Observe for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 4-Fluoroisoquinoline (CAS No. 394-67-2). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements, and precautionary statements.

Table 1: GHS Hazard Classification
Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Specific target organ toxicity — Single exposureCategory 3 (Respiratory tract irritation)

Pictogram:

alt text

Signal Word: Warning

Table 2: Hazard and Precautionary Statements
CodeStatement
H315 Causes skin irritation.[1][2]
H319 Causes serious eye irritation.[1][2]
H302 Harmful if swallowed.[1]
H335 May cause respiratory irritation.[2]
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.[1]
P270 Do not eat, drink or smoke when using this product.[1]
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P302+P352 IF ON SKIN: Wash with plenty of water.[1]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P332+P313 If skin irritation occurs: Get medical advice/attention.[1]
P337+P313 If eye irritation persists: Get medical advice/attention.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.[1]
P501 Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Toxicity Data

Table 3: Quantitative Toxicity Data for Isoquinoline (CAS No. 119-65-3)
TestSpeciesRouteValue
LD50RatOral360 mg/kg
LD50RabbitDermal590 mg/kg

Experimental Protocols and Safety Procedures

General Handling Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemical powders like this compound in a laboratory setting.

General Workflow for Handling this compound A Preparation B Don Personal Protective Equipment (PPE) A->B C Weighing and Handling (in a fume hood) B->C D Experimentation C->D E Decontamination and Cleaning D->E F Waste Disposal E->F G Doffing PPE and Personal Hygiene F->G H Documentation G->H

Caption: General laboratory workflow for handling hazardous chemical powders.

Detailed Methodologies

a) Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect from splashes.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A chemical-resistant lab coat or coveralls should be worn to provide a barrier against spills and splashes.[3]

  • Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

b) Handling and Storage:

  • Handling:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

c) Emergency Procedures:

  • Spill Response:

    • Evacuate the immediate area.[3]

    • If safe to do so, contain the spill with an inert absorbent material.[3]

    • Collect the spilled material into a sealed, labeled container for hazardous waste disposal.[3]

    • Ventilate the area and decontaminate the spill site.[3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[4]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[4]

d) Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

e) Disposal:

  • All waste containing this compound must be treated as hazardous waste.[3]

  • Solid Waste: Collect in a clearly labeled, sealed container.[3]

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.[3]

  • Disposal should be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[4]

Logical Relationships in Emergency Response

The following diagram illustrates the logical steps to be taken in the event of an accidental exposure to this compound.

Emergency Response for Accidental Exposure A Accidental Exposure Occurs B Remove from Source of Exposure A->B C Initiate First Aid (as per exposure route) B->C D Seek Immediate Medical Attention C->D E Inform Supervisor and Safety Officer D->E F Document the Incident E->F

Caption: Logical flow of actions following an accidental exposure incident.

References

The Advent and Ascendance of 4-Fluoroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Fluoroisoquinoline, a key building block in modern medicinal chemistry. It details various synthetic methodologies, presents quantitative data in a structured format, and elucidates its primary application as a crucial intermediate in the development of Rho-kinase (ROCK) inhibitors. This document serves as an in-depth resource, offering detailed experimental protocols and visualizing complex biological pathways to support ongoing research and drug discovery efforts.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature. Its history is intertwined with the broader development of synthetic methods for isoquinoline and its derivatives, a class of compounds recognized for their significant biological activities. The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1]

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate receptor binding affinity.[2] The strategic placement of a fluorine atom at the 4-position of the isoquinoline ring has been shown to significantly enhance the potency and selectivity of drug candidates, particularly ROCK inhibitors.[3][4]

The development of synthetic routes to this compound has been driven by its increasing importance as a pharmaceutical intermediate. Early methods for the synthesis of substituted isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, laid the groundwork for accessing a variety of isoquinoline cores.[5] The specific synthesis of this compound likely emerged from the application of established fluorination and isoquinoline synthesis techniques, evolving from multi-step, often harsh procedures to more efficient and scalable modern methods.

One of the key historical synthetic routes to substituted isoquinolines that provided a foundation for later syntheses of compounds like this compound involved the preparation of 4-aminoisoquinoline from 4-bromoisoquinoline, a method described in the Journal of the American Chemical Society in 1942.[3][6] This amino derivative could then, in principle, be converted to the fluoro analogue via a Sandmeyer-type reaction. Over time, more direct and efficient methods have been developed and patented, reflecting the growing demand for this important building block.

Synthetic Methodologies

Several synthetic routes to this compound have been reported, starting from various precursors. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Synthesis from Isoquinoline

A common approach involves the direct functionalization of the isoquinoline core. This typically proceeds through a multi-step sequence involving bromination, amination, and then a fluorination reaction.

  • Step 1: Bromination of Isoquinoline. Isoquinoline is first converted to 4-bromoisoquinoline.

  • Step 2: Ammonolysis of 4-Bromoisoquinoline. The resulting 4-bromoisoquinoline undergoes ammonolysis to yield 4-aminoisoquinoline.[7]

  • Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction). 4-Aminoisoquinoline is then converted to this compound via a diazotization reaction with a nitrite source in the presence of a fluorine source, such as fluoroboric acid, followed by thermal decomposition of the diazonium salt.[7]

Synthesis from 1-Hydroxyisoquinoline

An alternative and often more efficient route starts from 1-hydroxyisoquinoline. This method avoids some of the harsh conditions of the previous route.

  • Step 1: Fluorination of 1-Hydroxyisoquinoline. 1-Hydroxyisoquinoline is fluorinated to introduce the fluorine atom at the 4-position.

  • Step 2: Chlorination. The hydroxyl group at the 1-position is then replaced with a chlorine atom.

  • Step 3: Reductive Dechlorination. The final step involves the selective removal of the chlorine atom at the 1-position to yield this compound.[8]

Synthesis from 2-Bromobenzaldehydes

A more recent and versatile method involves the construction of the isoquinoline ring from acyclic precursors, specifically 2-bromobenzaldehydes. This approach allows for the introduction of various substituents on the isoquinoline core.[9]

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations in the preparation of this compound and its important derivative, this compound-5-sulfonyl chloride.

Protocol 1: Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

This protocol is adapted from the method described by J. J. Padbury and H. G. Lindwall in 1942.[3]

  • A mixture of 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 mL), and copper(II) sulfate pentahydrate (3 g) is heated in a shaking autoclave at 165-170 °C for 16 hours.[3]

  • The reaction mixture is made alkaline with a dilute sodium hydroxide solution and extracted with five 100-mL portions of benzene.[3]

  • The combined benzene extracts are dried over anhydrous potassium carbonate, treated with charcoal, and concentrated to a volume of 70 mL.[3]

  • Cooling the concentrated solution precipitates 4-aminoisoquinoline. The product can be further purified by recrystallization from benzene.[3]

Protocol 2: Synthesis of this compound via Reductive Decomposition

This protocol describes the final step in a multi-step synthesis starting from 1-hydroxyisoquinoline.[8]

  • To a solution of 1-chloro-4-fluoroisoquinoline (55 mg) in ethanol (5 mL), add 10% Palladium on charcoal (26 mg; containing 54% water) and ammonium formate (70 mg).[8]

  • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.[8]

  • Remove the catalyst by filtration and concentrate the filtrate under reduced pressure.[8]

  • Dissolve the residue in a mixture of ethyl acetate and water. Separate the aqueous layer, and wash the organic layer with 20% brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield this compound.[8]

Protocol 3: Large-Scale Synthesis of this compound-5-sulfonyl Chloride Hydrochloride

This one-pot protocol is designed for high regioselectivity and scalability.[3]

  • Sulfonation: Add this compound sulfate to liquid sulfur trioxide at 30°C and stir for 16 hours.[3]

  • Chlorination: Add thionyl chloride at 30°C, then heat the mixture to 70°C and stir for 4 hours.[3]

  • Quench: Slowly add the reaction mixture to a mixture of ice-cold water and methylene chloride.[3]

  • Neutralization & Extraction: Neutralize the mixture with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.[3]

  • Workup: Wash the combined organic layers with brine, dry with sodium sulfate, and filter.[3]

  • Precipitation: Add 4N HCl in ethyl acetate to the filtrate and stir to precipitate the hydrochloride salt.[3]

  • Isolation: Filter the precipitate, wash with methylene chloride, and dry to obtain this compound-5-sulfonyl chloride hydrochloride.[3]

Quantitative Data

The following tables summarize key quantitative data from the described synthetic procedures.

Table 1: Synthesis of 4-Aminoisoquinoline

ParameterValueReference
Starting Material4-Bromoisoquinoline[3]
ReagentsNH₄OH (conc.), CuSO₄·5H₂O[3]
Temperature165-170 °C[3]
Reaction Time16 hours[3]
Yield70%[3]
Melting Point108.5 °C (recrystallized)[3]

Table 2: Synthesis of this compound-5-sulfonyl Chloride Hydrochloride (Large-Scale)

ParameterValueReference
Starting MaterialThis compound sulfate[3]
Sulfonating AgentLiquid Sulfur Trioxide[3]
Chlorinating AgentThionyl Chloride[3]
Sulfonation Temp.30 °C[3]
Chlorination Temp.70 °C[3]
Purity of ProductHigh[3]

Applications in Drug Discovery: Rho-Kinase (ROCK) Inhibition

This compound is a critical building block in the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[3] The isoquinoline sulfonamide scaffold is a well-established pharmacophore for ROCK inhibition, with drugs like Fasudil and Ripasudil being notable examples.[3] The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly enhance the potency and selectivity of these inhibitors.[3]

The Rho-Kinase (ROCK) Signaling Pathway

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The RhoA/ROCK signaling pathway is involved in numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[3][8] Dysregulation of this pathway is implicated in the pathophysiology of various diseases, including glaucoma, cardiovascular diseases, and neurological disorders.[3]

Isoquinoline-based inhibitors synthesized from this compound-5-sulfonyl chloride are ATP-competitive inhibitors of ROCK. They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream substrates, such as Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). This inhibition leads to the relaxation of smooth muscle and other beneficial cellular effects.[3]

Visualizations

Synthetic Workflow for this compound

Synthetic_Workflow cluster_route1 Route 1: From Isoquinoline cluster_route2 Route 2: From 1-Hydroxyisoquinoline isoquinoline Isoquinoline bromo 4-Bromoisoquinoline isoquinoline->bromo Bromination amino 4-Aminoisoquinoline bromo->amino Ammonolysis fluoro This compound amino->fluoro Balz-Schiemann Reaction hydroxy 1-Hydroxyisoquinoline fluoro_hydroxy 4-Fluoro-1-hydroxyisoquinoline hydroxy->fluoro_hydroxy Fluorination chloro_fluoro 1-Chloro-4-fluoroisoquinoline fluoro_hydroxy->chloro_fluoro Chlorination fluoro2 This compound chloro_fluoro->fluoro2 Reductive Dechlorination

Caption: Synthetic routes to this compound.

Rho-Kinase (ROCK) Signaling Pathway and Inhibition

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Signaling cluster_downstream Downstream Effects GPCR GPCR GEF GEF GPCR->GEF Ligand Binding RhoA_GDP RhoA-GDP (inactive) GEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK activates MLCP MLCP ROCK->MLCP inhibits MLC MLC ROCK->MLC phosphorylates pMLC p-MLC MLCP->pMLC dephosphorylates MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction inhibitor This compound-based Inhibitor inhibitor->ROCK inhibits

Caption: Rho-Kinase signaling pathway and its inhibition.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics.

Introduction

This compound-5-sulfonyl chloride is a critical building block in medicinal chemistry, most notably for the synthesis of a new generation of Rho-kinase (ROCK) inhibitors.[1] These inhibitors are under investigation for a wide range of therapeutic applications, including glaucoma, cardiovascular diseases, and neurological disorders. The introduction of a fluorine atom at the 4-position of the isoquinoline ring can significantly improve the potency and selectivity of these inhibitors.[1] This document outlines a robust and scalable one-pot synthesis protocol for this compound-5-sulfonyl chloride, often isolated as its hydrochloride salt to facilitate purification.[1][2][3]

Chemical Reaction

The synthesis of this compound-5-sulfonyl chloride hydrochloride is typically achieved through a two-step, one-pot reaction starting from this compound.[2][3][4]

  • Sulfonation: this compound is reacted with a sulfonating agent, such as sulfur trioxide, to produce this compound-5-sulfonic acid.[2][4]

  • Chlorination: The resulting sulfonic acid is then treated with a halogenating agent, like thionyl chloride, to yield the final this compound-5-sulfonyl chloride.[2][4]

The product is commonly converted to its hydrochloride salt during workup, which aids in its separation from positional isomers and improves stability.[1][2][4]

Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key regulator of the actin cytoskeleton.[1] The RhoA/ROCK signaling pathway is integral to numerous cellular processes, including smooth muscle contraction, cell adhesion, and migration.[1] Dysregulation of this pathway is implicated in the pathophysiology of various diseases. Isoquinoline-based inhibitors, synthesized from this compound-5-sulfonyl chloride, act as ATP-competitive inhibitors of ROCK, leading to smooth muscle relaxation and other therapeutic effects.[1]

ROCK_Pathway cluster_inhibition Inhibition cluster_pathway ROCK Signaling Pathway Inhibitor This compound- 5-sulfonamide derivative ROCK ROCK Inhibitor->ROCK Inhibits RhoA Active RhoA-GTP RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC Phosphatase) ROCK->Substrates Phosphorylates Response Cellular Responses (e.g., Smooth Muscle Contraction) Substrates->Response Leads to

Caption: Rho-Kinase (ROCK) signaling pathway and its inhibition.

Experimental Protocols

One-Pot Synthesis of this compound-5-sulfonyl Chloride Hydrochloride

This protocol is adapted from established industrial processes and is designed for high regioselectivity and scalability.[1][2][3]

Safety Precautions: This synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

Materials and Reagents:

  • This compound or this compound sulfate

  • Liquid sulfur trioxide (SO₃)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Ice

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • 4N HCl in Ethyl Acetate (HCl/EtOAc)

Procedure:

  • Sulfonation:

    • In a suitable reaction vessel, charge liquid sulfur trioxide.

    • Gradually add this compound sulfate to the sulfur trioxide while maintaining the internal temperature at 30°C.

    • Stir the reaction mixture vigorously for 13-16 hours at 30°C.[1][3]

  • Chlorination:

    • To the same reaction mixture, add thionyl chloride dropwise, keeping the temperature at 30°C.[1]

    • After the addition is complete, heat the mixture to 70°C and stir for 4 hours.[1][3]

    • Once the reaction is complete, allow the mixture to cool to room temperature (approx. 20°C).[1]

  • Quench and Extraction:

    • In a separate, larger vessel, prepare a mixture of ice-cold water and methylene chloride.[1]

    • Slowly and carefully add the reaction mixture to the ice-cold quench solution, ensuring the temperature does not exceed 5°C.[1]

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Separate the organic layer. Extract the aqueous layer multiple times with methylene chloride.

  • Workup and Isolation:

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • To the filtrate, add 4N HCl in ethyl acetate and stir the mixture to precipitate the hydrochloride salt.[1]

    • Collect the precipitate by filtration, wash with a small amount of cold methylene chloride, and dry under vacuum to yield this compound-5-sulfonyl chloride hydrochloride.[1]

Synthesis_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Sulfonation 1. Sulfonation This compound + SO3 (30°C, 13-16h) Chlorination 2. Chlorination + Thionyl Chloride (70°C, 4h) Sulfonation->Chlorination Quench 3. Quench Ice-cold water/CH2Cl2 Chlorination->Quench Neutralize 4. Neutralization & Extraction NaHCO3, separate layers Quench->Neutralize Dry 5. Drying & Filtration Wash with brine, dry (Na2SO4) Neutralize->Dry Precipitate 6. Precipitation Add 4N HCl/EtOAc Dry->Precipitate Isolate 7. Isolation Filter and dry product Precipitate->Isolate

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the large-scale synthesis of this compound-5-sulfonyl chloride hydrochloride.

ParameterValueUnitReference
Sulfonation Step
This compound sulfuric acid salt33.33g[2][3]
Liquid sulfur trioxide47.7kg[1]
Reaction Temperature30°C[1][2][3]
Reaction Time13 - 16hours[1][3]
Chlorination Step
Thionyl chloride89.0g[2][3]
Reaction Temperature70°C[1][2][3]
Reaction Time4hours[1][2][3]
Quench Step
Quench Temperature< 5°C[1]
Precipitation Step
Precipitation Temperature18 - 21°C[1]
Stirring Time1hour[1]

References

Application Notes and Protocols: The Role of 4-Fluoroisoquinoline in the Synthesis of Ripasudil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ripasudil, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, is a therapeutic agent primarily used for the treatment of glaucoma and ocular hypertension.[1][2][3] A key starting material in the industrial synthesis of Ripasudil is 4-fluoroisoquinoline. This document provides detailed application notes and experimental protocols for the synthesis of Ripasudil, with a specific focus on the utilization of this compound. The synthesis involves a multi-step process, including the regioselective chlorosulfonylation of this compound and subsequent coupling with a chiral diazepine derivative. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, including quantitative data, detailed methodologies, and a visualization of the relevant biological pathway.

Introduction to Ripasudil and the Role of this compound

Ripasudil (trade name Glanatec®) is an ophthalmic solution that lowers intraocular pressure by increasing the conventional outflow of aqueous humor through the trabecular meshwork.[2][4] Its mechanism of action is the selective inhibition of ROCK1, a key enzyme in the regulation of cell shape and movement.[1] The chemical structure of Ripasudil, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, highlights the importance of the this compound moiety.[1] The incorporation of a fluorine atom at the C4 position of the isoquinoline ring has been shown to significantly enhance the pharmacological activity and selectivity of Ripasudil compared to its predecessors like fasudil.[1]

The synthesis of Ripasudil from this compound is a practical and scalable route, making this compound a critical intermediate in its production.[4][5] The overall synthetic strategy involves two key transformations:

  • Chlorosulfonylation of this compound: This step introduces the sulfonyl chloride group at the 5-position of the isoquinoline ring, creating the reactive intermediate this compound-5-sulfonyl chloride.[5][6]

  • Coupling with (S)-2-methyl-1,4-diazepane: The sulfonyl chloride is then coupled with the chiral diazepine derivative to form the core structure of Ripasudil.[6]

Ripasudil's Mechanism of Action: The Rho/ROCK Signaling Pathway

Ripasudil exerts its therapeutic effect by inhibiting the Rho/ROCK signaling pathway, which plays a crucial role in regulating actomyosin contractility in the cells of the trabecular meshwork.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK Activates RhoGAP RhoGAP LIMK LIM Kinase ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Pol Actin Polymerization (Stress Fiber Formation) Cofilin->Actin_Pol Contraction Cell Contraction & Increased Stiffness Actin_Pol->Contraction MLCP->pMLC Dephosphorylates pMLC->Contraction Outflow_Res Increased Aqueous Outflow Resistance Contraction->Outflow_Res Ripasudil Ripasudil Ripasudil->ROCK Inhibits RhoGEF RhoGEF

Ripasudil's inhibition of the Rho/ROCK signaling pathway.

Synthesis of Ripasudil from this compound: An Overview

The synthesis of Ripasudil from this compound can be summarized in the following workflow:

Ripasudil_Synthesis_Workflow Start This compound Step1 Chlorosulfonylation Start->Step1 Intermediate1 This compound- 5-sulfonyl chloride Step1->Intermediate1 Step2 Coupling Intermediate1->Step2 Diazepane (S)-tert-butyl 2-methyl- 1,4-diazepane-1-carboxylate Diazepane->Step2 Intermediate2 Boc-protected Ripasudil Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 FinalProduct Ripasudil Step3->FinalProduct Step4 Salt Formation FinalProduct->Step4 FinalSalt Ripasudil Hydrochloride Dihydrate Step4->FinalSalt

Workflow for the synthesis of Ripasudil from this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Ripasudil and its intermediates.

Table 1: Synthesis of this compound-5-sulfonyl chloride hydrochloride

ParameterValueReference
Starting MaterialThis compound sulfate[7]
ReagentsAnhydrous sulfuric acid, Thionyl chloride, 4N HCl/EtOAc[7]
Yield40.7 - 45.4%[7][8]
Purity (vs. 8-isomer)99.64:0.36 to 99.68:0.32[7][8]
AppearanceWhite to pale yellow crystals[7]

Table 2: Synthesis of Ripasudil

StepStarting MaterialsKey ReagentsProductYieldPurityReference
Coupling This compound-5-sulfonyl chloride, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylateTriethylamine, Methylene chloride(S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylateQuantitative-[6]
Deprotection (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylateTrifluoroacetic acid or 4M HCl in ethyl acetateRipasudil (free base)93%99.8%[9]
Salt Formation Ripasudil (free base)1M HCl/EtOH, H₂O/acetoneRipasudil hydrochloride dihydrate83%>99.5%[9][10]

Experimental Protocols

5.1. Synthesis of this compound-5-sulfonyl chloride hydrochloride

This one-pot protocol describes the regioselective chlorosulfonylation of this compound.[5][7][8]

  • Materials:

    • This compound sulfate

    • Anhydrous sulfuric acid

    • Thionyl chloride

    • Methylene chloride

    • Ice

    • 4N HCl in Ethyl Acetate (HCl/EtOAc)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • In a suitable reaction vessel, carefully add anhydrous sulfuric acid.

    • While maintaining the internal temperature between 26°C and 34°C, slowly add this compound sulfate.[7]

    • Stir the mixture at 30°C for approximately 13 hours.[7]

    • Add thionyl chloride dropwise to the reaction mixture, then heat to 70°C and stir for 4 hours.[7]

    • After the reaction is complete, cool the reaction vessel.

    • In a separate vessel, prepare a mixture of water, ice, and methylene chloride, and cool it to below 0°C.

    • Slowly add the reaction mixture to the cooled water/ice/methylene chloride mixture, ensuring the temperature is maintained.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • To the filtrate, add 4N HCl/EtOAc dropwise at 18-21°C.[7]

    • Stir the mixture at 30°C for 1 hour to allow for precipitation.[7]

    • Collect the precipitated crystals by filtration and wash with methylene chloride to yield this compound-5-sulfonyl chloride hydrochloride.[7]

5.2. Synthesis of Ripasudil

This two-step protocol describes the coupling of this compound-5-sulfonyl chloride with the protected diazepine and subsequent deprotection.

  • 5.2.1. Coupling Reaction

    • Materials:

      • This compound-5-sulfonyl chloride hydrochloride

      • (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane

      • Triethylamine

      • Methylene chloride

    • Procedure:

      • Dissolve (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane and triethylamine in methylene chloride.

      • Add this compound-5-sulfonyl chloride hydrochloride to the solution.

      • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

      • The resulting product, (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylate, can be used in the next step with or without further purification.

  • 5.2.2. Deprotection and Salt Formation

    • Materials:

      • (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-2-methyl-1,4-diazepane-1-carboxylate

      • 4N HCl in Ethyl Acetate or Trifluoroacetic acid

      • Ethyl acetate

      • 1M HCl in Ethanol

      • Acetone

      • Water

    • Procedure:

      • Dissolve the Boc-protected Ripasudil intermediate from the previous step in ethyl acetate.

      • Add 4N HCl in ethyl acetate and stir for approximately 8 hours to induce crystallization.[10]

      • Filter the resulting solid and wash with ethyl acetate to obtain Ripasudil hydrochloride.

      • For the dihydrate form, treat the free base of Ripasudil with 1M HCl in ethanol.

      • The resulting hydrochloride salt is then heated in a mixture of water and acetone to yield Ripasudil hydrochloride dihydrate.[9]

Conclusion

This compound is an indispensable building block in the synthesis of Ripasudil. The protocols outlined in this document, derived from established industrial processes, provide a robust and scalable pathway for the production of this important pharmaceutical agent. The provided quantitative data and workflow visualizations offer a comprehensive resource for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification methods may lead to even more efficient and cost-effective manufacturing processes.

References

Application Notes and Protocols for N-Alkylation of 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-fluoroisoquinoline, a key synthetic transformation for the development of novel therapeutic agents and research tools. The resulting N-alkyl-4-fluoroisoquinolinium salts are a class of quaternary ammonium compounds with potential applications in medicinal chemistry, including as antimicrobial and anticancer agents.

Introduction

N-alkylation of the isoquinoline nitrogen atom is a fundamental method for modifying the physicochemical and biological properties of this important heterocyclic scaffold. The introduction of an alkyl group can enhance solubility, modulate lipophilicity, and introduce specific steric and electronic features that can influence biological activity. This compound, with its electron-withdrawing fluorine substituent, presents a unique substrate for N-alkylation, leading to the formation of quaternary ammonium salts with distinct reactivity and potential pharmacological profiles.

General Reaction Scheme

The N-alkylation of this compound is typically achieved through a nucleophilic substitution reaction (SN2) where the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking an alkyl halide. The general reaction is depicted below:

Where:

  • This compound is the starting material.

  • R-X is the alkylating agent, where R is an alkyl group (e.g., methyl, ethyl, benzyl) and X is a halide (e.g., I, Br, Cl).

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of this compound with various alkylating agents.

Protocol 1: N-Methylation of this compound using Methyl Iodide

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous acetonitrile (10 mL per gram of isoquinoline).

  • Add methyl iodide (1.2 - 1.5 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • The product, N-methyl-4-fluoroisoquinolinium iodide, will often precipitate out of the solution upon cooling. If not, slowly add diethyl ether to the reaction mixture to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure N-methyl-4-fluoroisoquinolinium iodide.

Protocol 2: N-Ethylation of this compound using Ethyl Bromide

Materials:

  • This compound

  • Ethyl bromide (C₂H₅Br)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (15 mL per gram of isoquinoline).

  • Add ethyl bromide (1.5 - 2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Precipitate the product by adding the reaction mixture dropwise to a stirred solution of diethyl ether.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with diethyl ether.

  • Dry the N-ethyl-4-fluoroisoquinolinium bromide under vacuum.

Protocol 3: N-Benzylation of this compound using Benzyl Bromide

Materials:

  • This compound

  • Benzyl bromide (C₇H₇Br)

  • Acetone ((CH₃)₂CO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetone (20 mL per gram of isoquinoline) in a round-bottom flask under an inert atmosphere.

  • Add benzyl bromide (1.1 - 1.3 eq) to the solution.

  • Heat the mixture to reflux (approximately 56°C) for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate.

  • If precipitation is incomplete, concentrate the solvent under reduced pressure and add diethyl ether to precipitate the product.

  • Collect the solid N-benzyl-4-fluoroisoquinolinium bromide by vacuum filtration.

  • Wash the product with a small amount of cold acetone or diethyl ether.

  • Dry the final product under vacuum.

Data Presentation: Quantitative Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of isoquinolines. Note that these are generalized conditions and may require optimization for this compound.

Alkylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideAcetonitrileReflux (~82)4 - 870 - 95
Ethyl BromideDMF60 - 8012 - 2460 - 85
Benzyl BromideAcetoneReflux (~56)6 - 1275 - 90

Purification and Characterization

The primary method for purifying the resulting N-alkyl-4-fluoroisoquinolinium salts is recrystallization.[1][2]

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/diethyl ether).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization:

The purified N-alkyl-4-fluoroisoquinolinium salts can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the N-alkylated product. The chemical shifts of the protons and carbons on the isoquinoline ring and the newly introduced alkyl group will be indicative of the successful alkylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the product.

  • Melting Point: The melting point of the crystalline salt is a useful indicator of purity.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization start Dissolve this compound in Anhydrous Solvent add_reagent Add Alkyl Halide start->add_reagent heat Heat to Reflux/ Appropriate Temperature add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Product (add anti-solvent if needed) cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry under Vacuum wash->dry recrystallize Recrystallization dry->recrystallize characterize Characterization (NMR, MS, MP) recrystallize->characterize

Caption: General workflow for the N-alkylation of this compound.

Proposed Mechanism of Antimicrobial Action

N-alkylisoquinolinium salts, as quaternary ammonium compounds, are known to exhibit antimicrobial activity. A proposed mechanism of action involves the disruption of the bacterial cell membrane.[3]

antimicrobial_mechanism cluster_cell Bacterial Cell Cell_Membrane Cell Membrane (Phospholipid Bilayer) Insertion Insertion of Alkyl Chain into Lipid Bilayer Cell_Membrane->Insertion Cytoplasm Cytoplasm Quat_Salt N-Alkyl-4-Fluoroisoquinolinium Salt (Cationic Head & Lipophilic Tail) Adsorption Electrostatic Adsorption to Negatively Charged Cell Surface Quat_Salt->Adsorption Adsorption->Cell_Membrane interaction Disruption Membrane Disruption & Increased Permeability Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Leakage->Cytoplasm loss of contents Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of bacterial cell membrane disruption by N-alkylisoquinolinium salts.

References

The Versatility of 4-Fluoroisoquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The strategic incorporation of a fluorine atom at the 4-position of the isoquinoline ring system can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1] This has led to the exploration of this compound derivatives in various therapeutic areas, most notably in the development of anticancer agents, kinase inhibitors, and antimicrobial compounds.

This document provides detailed application notes on the utility of this compound in these key areas, supported by quantitative biological data, comprehensive experimental protocols for synthesis and biological evaluation, and illustrative diagrams of relevant signaling pathways and workflows.

Application as Anticancer Agents: Topoisomerase I Inhibitors

Fluorinated indenoisoquinolines, structural analogs of this compound, have emerged as potent topoisomerase I (Top1) poisons. These compounds stabilize the Top1-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines.

Quantitative Data: Cytotoxicity of Fluorinated Indenoisoquinolines
Compound2,3-Difluoro Substitution3-Fluoro SubstitutionMean Graph Midpoint GI50 (µM)
1 YesNo0.040
2 NoYes0.037
3 YesNo0.085
4 NoYes<0.010

Data extracted from studies on fluorinated indenoisoquinoline derivatives, which are structurally related to this compound.

Experimental Protocols

A general synthetic route to fluorinated indenoisoquinolines involves a multi-step process starting from appropriately substituted phthalic acids. Key steps include anhydride formation, reduction, oxidation, and cyclization reactions to construct the core indenoisoquinoline scaffold.

This assay assesses the ability of a compound to stabilize the covalent complex between Top1 and DNA.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pHOT1)

  • Test compound (dissolved in DMSO)

  • Reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.1% BSA)

  • Agarose gel electrophoresis equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing supercoiled DNA, Top1 enzyme, and varying concentrations of the test compound in the reaction buffer.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. An increase in the amount of nicked or linear DNA in the presence of the compound indicates Top1 poisoning activity.

Topoisomerase_I_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis DNA Supercoiled DNA Incubation Incubate at 37°C DNA->Incubation Top1 Topoisomerase I Top1->Incubation Compound Test Compound Compound->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Stop Reaction Visualization Visualize DNA Bands Electrophoresis->Visualization

Workflow for Topoisomerase I Inhibition Assay.

Application as Kinase Inhibitors: Targeting Rho-Kinase (ROCK)

Isoquinoline derivatives are prominent scaffolds for the development of Rho-kinase (ROCK) inhibitors. ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various diseases, including glaucoma, cardiovascular disorders, and cancer. Ripasudil, a clinically approved drug for glaucoma, is a notable example of an isoquinoline-based ROCK inhibitor.

Quantitative Data: In Vitro Potency of Isoquinoline-Based ROCK Inhibitors
CompoundTargetIC50Ki
Ripasudil (K-115) ROCK151 nM-
ROCK219 nM-
Fasudil (HA-1077) ROCK11.9 µM0.33 µM
ROCK2--
Hydroxyfasudil ROCK10.8 µM-
ROCK20.16 µM-
Experimental Protocols

The synthesis of this compound-based ROCK inhibitors often involves the initial preparation of the this compound core, followed by functionalization, typically at the 5-position with a sulfonyl chloride group. This intermediate can then be reacted with various amines to generate a library of candidate inhibitors.

This assay measures the ability of a compound to inhibit the enzymatic activity of ROCK.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., Long S6 Kinase substrate peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Filter plates or other separation method

  • Scintillation counter or appropriate plate reader

Procedure:

  • Prepare a reaction mixture containing the ROCK enzyme, substrate, and test compound in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate to determine the kinase activity.

  • Calculate the percent inhibition by the test compound and determine the IC50 value.

ROCK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core ROCK Pathway cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Inactivate ROCK ROCK RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GDP Activate GAPs GAPs GAPs->RhoA_GTP Inactivate MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton Inhibitor This compound Inhibitor Inhibitor->ROCK Inhibits pMLC p-MLC MLC->pMLC MLCP->pMLC Dephosphorylates Contraction Cell Contraction pMLC->Contraction

Rho/ROCK Signaling Pathway and Point of Inhibition.

Application as Antimicrobial Agents

The isoquinoline scaffold is also being investigated for the development of novel antimicrobial agents to combat drug-resistant bacteria. Alkynyl isoquinoline derivatives have shown potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antimicrobial Activity of Alkynyl Isoquinoline Derivatives
CompoundTarget OrganismMIC (µg/mL)
HSN584 MRSA USA3004
MRSA (Vancomycin-resistant)8
HSN739 MRSA USA3004
MRSA (Vancomycin-resistant)4

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The synthesis of these compounds can be achieved through various organic chemistry reactions, such as Sonogashira coupling to introduce the alkynyl group onto the isoquinoline core.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the wells with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth.

MIC_Determination_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Result Analysis Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microplate Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubate Incubate at 37°C Inoculation->Incubate Visual_Inspection Visually Inspect for Growth Incubate->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for MIC Determination.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions in the Synthesis and Functionalization of 4-Fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions relevant to the synthesis and functionalization of 4-fluoroisoquinoline and its derivatives. Given the synthetic challenges in direct C-H functionalization of fluorinated heterocycles, this guide focuses on established palladium-catalyzed methods for the construction of the isoquinoline core with substitution at the 4-position, a key strategy for accessing compounds like this compound.

Introduction to Palladium-Catalyzed Synthesis of Isoquinolines

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For the synthesis of substituted isoquinolines, palladium catalysis offers convergent and flexible routes, allowing for the strategic introduction of various substituents. The 4-position of the isoquinoline ring is of particular interest in medicinal chemistry, and its functionalization can significantly impact the biological activity of the molecule.

This document will detail several key palladium-catalyzed reactions that can be employed to generate 4-substituted isoquinolines, including Suzuki, Heck, and Sonogashira couplings, as well as C-H activation strategies. While direct palladium-catalyzed cross-coupling of this compound is not widely reported, the methods described herein provide robust pathways to access this and related structural motifs.

I. Suzuki-Miyaura Coupling for the Synthesis of 4-Arylisoquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2] This reaction is widely used in the synthesis of biaryl compounds and can be applied to the synthesis of 4-arylisoquinolines.

General Reaction Scheme:

A common strategy involves the coupling of a 4-haloisoquinoline with an arylboronic acid.

Suzuki_Coupling 4-Haloisoquinoline 4-Haloisoquinoline 4-Arylisoquinoline 4-Arylisoquinoline 4-Haloisoquinoline->4-Arylisoquinoline Pd Catalyst, Base Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->4-Arylisoquinoline

Caption: General workflow for Suzuki-Miyaura coupling to synthesize 4-arylisoquinolines.

Application Data:

While specific examples for this compound are scarce, the following table summarizes representative conditions for the Suzuki coupling of related 4-haloisoquinolines.

EntryHaloisoquinolineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8092
24-Chloroisoquinoline4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10085
34-Iodoisoquinoline3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9088
Detailed Experimental Protocol: Suzuki Coupling

This protocol is a general guideline for the Suzuki coupling of a 4-haloisoquinoline with an arylboronic acid.

Materials:

  • 4-Haloisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-haloisoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

II. Heck Reaction for the Synthesis of 4-Alkenylisoquinolines

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[3] This reaction can be utilized to introduce alkenyl substituents at the 4-position of the isoquinoline core.

General Reaction Scheme:

Heck_Reaction 4-Haloisoquinoline 4-Haloisoquinoline 4-Alkenylisoquinoline 4-Alkenylisoquinoline 4-Haloisoquinoline->4-Alkenylisoquinoline Pd Catalyst, Base Alkene Alkene Alkene->4-Alkenylisoquinoline

Caption: General workflow for the Heck reaction to synthesize 4-alkenylisoquinolines.

Application Data:

The following table presents typical conditions for the Heck reaction involving 4-haloisoquinolines.

EntryHaloisoquinolineAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoisoquinolineStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10078
24-Iodoisoquinolinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8085
34-Bromoisoquinoline1-OctenePd(OAc)₂ (5)-NaOAcNMP12065
Detailed Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction between a 4-haloisoquinoline and an alkene.

Materials:

  • 4-Haloisoquinoline (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (if required, e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealed tube, dissolve the 4-haloisoquinoline (1.0 mmol) and alkene (1.5 mmol) in the anhydrous solvent.

  • Add the base, palladium catalyst, and ligand (if used).

  • Seal the tube and heat the mixture to the specified temperature (e.g., 100-120 °C) for 12-48 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-alkenylisoquinoline.

III. Sonogashira Coupling for the Synthesis of 4-Alkynylisoquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

General Reaction Scheme:

Sonogashira_Coupling 4-Haloisoquinoline 4-Haloisoquinoline 4-Alkynylisoquinoline 4-Alkynylisoquinoline 4-Haloisoquinoline->4-Alkynylisoquinoline Pd Catalyst, Cu(I), Base Terminal_Alkyne R-C≡CH Terminal_Alkyne->4-Alkynylisoquinoline

Caption: General workflow for Sonogashira coupling to synthesize 4-alkynylisoquinolines.

Application Data:

Below are representative conditions for the Sonogashira coupling with 4-haloisoquinolines.

EntryHaloisoquinolineTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-IodoisoquinolinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF6095
24-Bromoisoquinoline1-HexynePdCl₂(PPh₃)₂ (3)CuI (6)DiisopropylamineDMF8082
34-IodoisoquinolineTrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene7090
Detailed Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a 4-haloisoquinoline is provided below.

Materials:

  • 4-Haloisoquinoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 4-haloisoquinoline (1.0 mmol), palladium catalyst (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

IV. Buchwald-Hartwig Amination for the Synthesis of 4-Aminoquinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.

General Reaction Scheme:

Buchwald_Hartwig_Amination 4-Haloquinoline 4-Haloquinoline 4-Aminoquinoline 4-Aminoquinoline 4-Haloquinoline->4-Aminoquinoline Pd Catalyst, Ligand, Base Amine R₂NH Amine->4-Aminoquinoline

Caption: General workflow for Buchwald-Hartwig amination to synthesize 4-aminoquinolines.

Application Data:

A study on the synthesis of 4-aminoquinolines provides the following optimized conditions.

EntryHaloquinolineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChloroquinolineMorpholinePd(OAc)₂ (5)DPEphos (7.5)K₃PO₄Toluene10095
24-ChloroquinolineAnilinePd(OAc)₂ (5)DPEphos (7.5)K₃PO₄Toluene10087
34-ChloroquinolineBenzylaminePd(OAc)₂ (5)DPEphos (7.5)K₃PO₄Toluene10091
Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of 4-chloroquinoline.

Materials:

  • 4-Chloroquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • DPEphos (0.075 mmol, 7.5 mol%)

  • K₃PO₄ (1.5 mmol)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Add 4-chloroquinoline (1.0 mmol), K₃PO₄ (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and DPEphos (0.075 mmol) to an oven-dried reaction vessel.

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by the amine (1.2 mmol).

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

V. Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization is an increasingly important strategy for the synthesis and modification of heterocyclic compounds, offering a more atom- and step-economical approach. Palladium catalysis has been instrumental in the development of these methods. For isoquinolines, C-H activation can be directed to various positions, including the C4 position.

General Reaction Workflow:

CH_Activation Isoquinoline_Substrate Isoquinoline Derivative Functionalized_Isoquinoline Functionalized_Isoquinoline Isoquinoline_Substrate->Functionalized_Isoquinoline Pd Catalyst, Oxidant/Additive Coupling_Partner Coupling_Partner Coupling_Partner->Functionalized_Isoquinoline

Caption: General workflow for palladium-catalyzed C-H functionalization of isoquinolines.

While direct C-H functionalization of this compound is not well-documented, methods for the C-H arylation of related isoquinoline systems have been developed. These typically involve a directing group to control regioselectivity. The development of such a methodology for this compound would be a significant advancement in the field.

Conclusion

Palladium-catalyzed reactions provide a powerful and versatile platform for the synthesis and functionalization of isoquinoline derivatives. While direct cross-coupling reactions on this compound remain an area for further exploration, the established methods for the synthesis of 4-substituted isoquinolines, including Suzuki, Heck, and Sonogashira couplings, and Buchwald-Hartwig amination, offer robust and adaptable strategies for accessing this important structural motif. The protocols and data presented in this document serve as a valuable resource for researchers engaged in the synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Derivatization of the 4-Fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-fluoroisoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The strategic incorporation of a fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of isoquinoline-based molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of the this compound core, with a focus on its application in the development of kinase inhibitors and other therapeutic agents.

Synthetic Strategies for the this compound Scaffold

The synthesis of the this compound core is a critical first step for any derivatization effort. A common and effective method involves a multi-step sequence starting from isoquinoline.

Synthesis of this compound

A widely used laboratory-scale synthesis of this compound proceeds through the following key steps: bromination of isoquinoline, followed by ammonolysis to introduce an amino group, and finally, a Balz-Schiemann reaction to install the fluorine atom.[2]

Experimental Protocol: Synthesis of this compound [2]

Step 1: Bromination of Isoquinoline to 4-Bromoisoquinoline

  • To a stirred solution of isoquinoline hydrobromide in a suitable high-boiling solvent, slowly add bromine at an elevated temperature (e.g., 125-130 °C).

  • Maintain the reaction at this temperature for an extended period (e.g., 48 hours).

  • After cooling, carefully quench the reaction with water.

  • Adjust the pH to basic (e.g., pH 8.0-8.5) with an aqueous base solution (e.g., 20% NaOH).

  • Extract the aqueous layer with a water-immiscible organic solvent (e.g., Hexane).

  • Wash the combined organic layers with a dilute acid solution (e.g., 5% Hydrobromic acid) to purify the 4-bromoisoquinoline.

  • Isolate the product by distillation or crystallization.

Step 2: Ammonolysis of 4-Bromoisoquinoline to 4-Aminoisoquinoline

  • Heat the 4-bromoisoquinoline residue in an autoclave with a concentrated ammonia solution at high temperature and pressure (e.g., 155-160 °C).

  • After the reaction is complete, cool the autoclave and carefully vent the ammonia.

  • Extract the reaction mixture with an organic solvent (e.g., Dichloromethane).

  • Isolate the 4-aminoisoquinoline by crystallization at low temperature (e.g., 0-5 °C).

Step 3: Balz-Schiemann Reaction of 4-Aminoisoquinoline to this compound

  • Dissolve 4-aminoisoquinoline in fluoroboric acid (e.g., 40% solution) under stirring at room temperature.

  • Cool the solution to a low temperature (e.g., -10 to -15 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Stir the resulting mixture for a period (e.g., 1 hour) to allow for the formation of the diazonium fluoroborate salt.

  • Filter the precipitated diazonium salt and wash with a cold, non-polar solvent (e.g., chilled diisopropyl ether).

  • Decompose the dried diazonium salt by heating in a high-boiling aromatic solvent (e.g., Toluene) at a moderate temperature (e.g., 45-50 °C).

  • Purify the crude this compound by treatment with a dilute acid solution (e.g., 1% aqueous Hydrochloric acid) followed by extraction and distillation to obtain the pure compound.

Isoquinoline Isoquinoline Isoquinoline_HBr Isoquinoline Hydrobromide Isoquinoline->Isoquinoline_HBr HBr Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline_HBr->Bromoisoquinoline Br2, Heat Aminoisoquinoline 4-Aminoisoquinoline Bromoisoquinoline->Aminoisoquinoline NH3, Heat, Pressure Diazonium_Salt Diazonium Fluoroborate Salt Aminoisoquinoline->Diazonium_Salt HBF4, NaNO2 Fluoroisoquinoline This compound Diazonium_Salt->Fluoroisoquinoline Heat (Decomposition)

Caption: Synthetic workflow for this compound.

Derivatization at the C5-Position: Synthesis of this compound-5-sulfonyl Chloride

A key derivative of this compound is the 5-sulfonyl chloride, which serves as a crucial intermediate for the synthesis of Rho-kinase (ROCK) inhibitors.[3] This can be achieved through a one-pot sulfonation and chlorination reaction.

Experimental Protocol: One-Pot Synthesis of this compound-5-sulfonyl Chloride [4]

  • Sulfonation: In a suitable reaction vessel, add this compound or its salt to sulfuric anhydride, with or without the presence of sulfuric acid. The reaction is typically exothermic and requires cooling to maintain the internal temperature between 30-50 °C.

  • Chlorination: After the sulfonation is complete, add a halogenating reagent (e.g., thionyl chloride or phosphorus pentachloride) to the reaction mixture. The addition is performed at a controlled temperature (e.g., 20-40 °C).

  • Reaction: Heat the mixture to a higher temperature (e.g., 60-80 °C) and stir for a few hours (e.g., 1-4 hours) to complete the chlorination.

  • Work-up: Cool the reaction mixture and carefully quench it by adding it to a mixture of ice and an organic solvent.

  • Purification: The this compound-5-sulfonyl chloride can be isolated as an acid-added salt (e.g., hydrochloride salt) to facilitate purification and separation from positional isomers.

Start This compound SulfonicAcid This compound- 5-sulfonic Acid Start->SulfonicAcid Sulfuric Anhydride (Sulfonation) SulfonylChloride This compound- 5-sulfonyl Chloride SulfonicAcid->SulfonylChloride Halogenating Reagent (Chlorination) End ROCK Inhibitors SulfonylChloride->End Further Derivatization

Caption: Derivatization at the C5-position.

Derivatization at the C1-Position

The C1-position of the this compound scaffold is another key site for modification. This can be achieved through the synthesis of reactive intermediates like 1-chloro-4-fluoroisoquinoline.

Synthesis of 1-Chloro-4-fluoroisoquinoline

This intermediate can be prepared from 1-hydroxyisoquinoline through a sequence of fluorination, acid treatment, and chlorination.[5]

Experimental Protocol: Synthesis of 1-Chloro-4-fluoroisoquinoline [5]

Step 1: Synthesis of 4-Fluoro-1-hydroxyisoquinoline

  • Treat 1-hydroxyisoquinoline with a fluorinating agent (e.g., Selectfluor®) in a suitable solvent system (e.g., acetonitrile and methanol) to yield a mixture of fluorinated dihydroisoquinoline intermediates.

  • Treat the intermediate mixture with a strong acid (e.g., 4M HCl in ethyl acetate) to facilitate dehydration and afford 4-fluoro-1-hydroxyisoquinoline.

Step 2: Chlorination to 1-Chloro-4-fluoroisoquinoline

  • Heat the 4-fluoro-1-hydroxyisoquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) at an elevated temperature (e.g., 66-68 °C) to convert the hydroxyl group to a chloro group.

  • After the reaction is complete, the 1-chloro-4-fluoroisoquinoline can be isolated and purified.

Hydroxyisoquinoline 1-Hydroxyisoquinoline Fluoro_intermediate Fluorinated Dihydro- isoquinoline Intermediate Hydroxyisoquinoline->Fluoro_intermediate Fluorinating Agent Fluoro_hydroxy 4-Fluoro-1-hydroxyisoquinoline Fluoro_intermediate->Fluoro_hydroxy Acid Treatment Chloro_fluoro 1-Chloro-4-fluoroisoquinoline Fluoro_hydroxy->Chloro_fluoro POCl3 Derivatives C1-Substituted Derivatives Chloro_fluoro->Derivatives Cross-Coupling Reactions cluster_upstream Upstream Activators cluster_rho RhoA Activation cluster_downstream Downstream Effects Agonist Agonists (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition Inhibitor This compound Derivative Inhibitor->ROCK Inhibition pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Dephosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction

References

experimental procedure for the synthesis of 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 4-Fluoroisoquinoline

This document provides a detailed experimental procedure for the synthesis of this compound, a key building block in the development of various pharmaceutical compounds. The described multi-step synthesis is adapted from established chemical processes, providing a comprehensive guide for researchers, scientists, and professionals in drug development.

Experimental Protocols

The synthesis of this compound is presented here as a three-step process starting from isoquinoline. The protocols include the synthesis of key intermediates: 4-bromoisoquinoline and 4-aminoisoquinoline.

Step 1: Synthesis of 4-Bromoisoquinoline from Isoquinoline

This procedure involves the bromination of isoquinoline hydrobromide salt.

  • Formation of Isoquinoline Hydrobromide Salt : Prepare the hydrobromide salt of isoquinoline.

  • Bromination : Add bromine drop-wise to the isoquinoline hydrobromide salt. A second portion of bromine is then added over a period of two hours, maintaining the temperature below 70°C.

  • Reaction : Heat the reaction mass to 125-130°C for 48 hours.[1]

  • Work-up : Cool the reaction mixture to 100°C and add water. Further, cool to 50°C and adjust the pH to 8.0-8.5 using a 20% NaOH solution.

  • Extraction : Separate the organic layer. Extract the aqueous layer with Hexane. Combine the main organic layer with the Hexane extracts.

  • Purification : Allow the combined organic layers to settle and remove any charred, sticky material. The resulting solution containing 4-bromoisoquinoline can be further purified by distillation after treatment with hydrobromic acid.[1]

Step 2: Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

This step involves the ammonolysis of 4-bromoisoquinoline.

  • Ammonolysis : The 4-bromoisoquinoline residue from the previous step is subjected to ammonolysis in an autoclave.

  • Reaction Conditions : Heat the reaction to a temperature in the range of 155-160°C.[1]

  • Isolation : After the reaction is complete, cool the mixture. Use dichloromethane for the separation of the resulting amino compound.[1]

  • Purification : Cool the dichloromethane solution to 0-5°C to precipitate the product. Filter the solid and dry it under a vacuum at 30°C.

  • Washing : Mix the dried product with hexane, stir for one hour, and filter under a vacuum. Repeat this washing process once more and dry the final product to yield 4-aminoisoquinoline.[1]

Step 3: Synthesis of this compound from 4-Aminoisoquinoline

This final step is achieved through a Balz-Schiemann reaction.

  • Diazotization : Add 4-aminoisoquinoline (e.g., 420g) to 40% fluoroboric acid (e.g., 1890 ml) under stirring at 25-30°C until a clear solution is obtained.[1]

  • Formation of Diazonium Salt : Add a solution of sodium nitrite to the reaction mixture to form the diazonium fluoroborate salt.

  • Decomposition : Decompose the resulting fluoroborate complex in toluene at a temperature range of 45-70°C to obtain crude this compound.[1]

  • Purification : The crude product can be purified using a solvent mixture of Hexane and Ethylacetate (8:2 ratio).[1]

  • Final Purification : Further purification can be achieved by treatment with 1% aqueous Hydrochloric acid to yield pure this compound.[1] An alternative final step involves the reductive decomposition of 1-chloro-4-fluoroisoquinoline using 10% Pd on charcoal and ammonium formate in ethanol at room temperature, which after workup yields this compound with a purity of 78.2 area% by HPLC.[2]

Data Presentation

The following table summarizes the key parameters for each step of the synthesis.

StepStarting MaterialKey ReagentsTemperatureDurationProduct
1IsoquinolineBromine, NaOH, Hexane125-130°C48 hours4-Bromoisoquinoline
24-BromoisoquinolineAmmonia (in autoclave), Dichloromethane, Hexane155-160°C-4-Aminoisoquinoline
34-Aminoisoquinoline40% Fluoroboric acid, Sodium nitrite, Toluene45-70°C (Decomposition)-This compound

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from isoquinoline to this compound.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Balz-Schiemann Reaction Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination 1. HBr 2. Br2, 125-130°C Bromo_IQ 4-Bromoisoquinoline Bromination->Bromo_IQ Ammonolysis Ammonolysis Amino_IQ 4-Aminoisoquinoline Ammonolysis->Amino_IQ Bromo_IQ_ref->Ammonolysis NH3 (autoclave) 155-160°C Balz_Schiemann Balz-Schiemann Fluoro_IQ This compound Balz_Schiemann->Fluoro_IQ Amino_IQ_ref->Balz_Schiemann 1. HBF4, NaNO2 2. Toluene, 45-70°C

Caption: Synthetic pathway for this compound.

References

Scale-Up Synthesis of 4-Fluoroisoquinoline for Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scale-up synthesis of 4-Fluoroisoquinoline, a key intermediate in the pharmaceutical industry. The following sections outline established industrial methods, including a classical multi-step synthesis and a more direct one-pot approach for a key derivative, ensuring high purity and yield suitable for pharmaceutical use.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to Rho-kinase (ROCK) inhibitors used in the treatment of glaucoma and other diseases. The introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors. This document details scalable synthetic routes to produce high-purity this compound and its derivatives for pharmaceutical development and manufacturing.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for two primary scalable methods for producing this compound and a key derivative, this compound-5-sulfonyl chloride hydrochloride.

Table 1: Scale-Up Synthesis of this compound via Multi-Step Process [1]

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Scale
BrominationIsoquinoline HydrobromideBromineNone125-13048 hours--Multi-kilogram
Ammonolysis4-BromoisoquinolineAqueous Ammonia-155-160 (Autoclave)---Multi-kilogram
Diazotization4-Aminoisoquinoline40% Fluoroboric Acid, Sodium NitriteWater-15 to -101 hour--420 g
FluorinationDiazonium Fluoroborate Salt-Toluene45-70-->982.9 moles

Table 2: Large-Scale One-Pot Synthesis of this compound-5-sulfonyl Chloride Hydrochloride

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Scale
SulfonationThis compound SulfateLiquid Sulfur Trioxide-3016 hours--47.7 kg
ChlorinationThis compound-5-sulfonic acidThionyl Chloride-704 hours->9947.7 kg
PrecipitationThis compound-5-sulfonyl chloride4N HCl in EtOAcMethylene Chloride301 hourHighHigh-

Experimental Protocols

Protocol 1: Multi-Step Synthesis of this compound[1]

This process describes an improved, lower-temperature bromination route followed by ammonolysis and a Balz-Schiemann reaction.

Step 1: Bromination of Isoquinoline Hydrobromide

  • In a suitable reactor, charge isoquinoline hydrobromide.

  • Slowly add bromine drop-wise while maintaining the temperature below 70°C.

  • Heat the reaction mixture to 125-130°C for 48 hours.

  • Cool the mixture to 100°C and add water.

  • Further, cool to 50°C and adjust the pH to 8.0-8.5 with a 20% sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with Hexane.

  • Combine the organic layers, wash, and remove the solvent to yield 4-bromoisoquinoline.

Step 2: Ammonolysis of 4-Bromoisoquinoline

  • Charge 4-bromoisoquinoline and aqueous ammonia into an autoclave.

  • Heat the mixture to 155-160°C.

  • After the reaction is complete, cool the mixture and isolate the crude 4-aminoisoquinoline.

  • Purify the product by recrystallization.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • To a solution of 40% fluoroboric acid, add 4-aminoisoquinoline (420g, 2.909 moles) at 25-30°C and stir until a clear solution is obtained.[1]

  • Cool the solution to -15 to -10°C.

  • Add a solution of sodium nitrite (231g, 3.346 moles) in water in portions, maintaining the temperature between -15 to -10°C over 1 hour.[1]

  • Stir the resulting mixture for 1 hour at -15°C.

  • Filter the precipitated diazonium fluoroborate salt and wash with chilled diisopropyl ether.

  • Add the dried diazonium salt to toluene and heat to 45-50°C to initiate decomposition and formation of this compound.

  • Purify the crude product by distillation.

Protocol 2: One-Pot Synthesis of this compound-5-sulfonyl Chloride Hydrochloride

This robust protocol is designed for high regioselectivity and purity on a large scale.

Safety Precaution: This synthesis involves highly corrosive and reactive reagents like sulfur trioxide and thionyl chloride. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE).

Procedure:

  • Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide (47.7 kg).

  • Slowly add this compound sulfate, maintaining the internal temperature at 30°C.

  • Stir the mixture at 30°C for 16 hours.

  • Chlorination: Add thionyl chloride to the reaction mixture at 30°C.

  • Heat the mixture to 70°C and stir for 4 hours.

  • Quench: Cool the reaction mixture to 20°C.

  • In a separate vessel, prepare a mixture of ice (200 kg) and methylene chloride (320 kg) and cool to below 5°C.

  • Slowly add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C.

  • Neutralization & Extraction: Neutralize the mixture with sodium bicarbonate. Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Workup: Combine the organic layers, wash with brine, dry with sodium sulfate, and filter.

  • Precipitation: Add 4N HCl in ethyl acetate to the filtrate and stir at 30°C for one hour to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitated crystals by filtration, wash with methylene chloride, and dry to yield this compound-5-sulfonyl chloride hydrochloride.

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic protocols.

G cluster_0 Multi-Step Synthesis of this compound Isoquinoline_HBr Isoquinoline Hydrobromide Bromination Bromination (Br2, 125-130°C) Isoquinoline_HBr->Bromination 4_Bromo_IQ 4-Bromoisoquinoline Bromination->4_Bromo_IQ Ammonolysis Ammonolysis (aq. NH3, 155-160°C) 4_Bromo_IQ->Ammonolysis 4_Amino_IQ 4-Aminoisoquinoline Ammonolysis->4_Amino_IQ Diazotization Diazotization (HBF4, NaNO2, -15°C) 4_Amino_IQ->Diazotization Diazonium_Salt Diazonium Fluoroborate Salt Diazotization->Diazonium_Salt Fluorination Thermal Decomposition (Toluene, 45-70°C) Diazonium_Salt->Fluorination 4_Fluoro_IQ This compound Fluorination->4_Fluoro_IQ

Caption: Multi-step synthesis of this compound.

G cluster_1 One-Pot Synthesis of this compound-5-sulfonyl Chloride HCl 4_Fluoro_IQ_Sulfate This compound Sulfate Sulfonation Sulfonation (SO3, 30°C) 4_Fluoro_IQ_Sulfate->Sulfonation Sulfonic_Acid This compound-5-sulfonic acid Sulfonation->Sulfonic_Acid Chlorination Chlorination (SOCl2, 70°C) Sulfonic_Acid->Chlorination Sulfonyl_Chloride This compound-5-sulfonyl chloride Chlorination->Sulfonyl_Chloride Quench_Extract Quench & Extraction Sulfonyl_Chloride->Quench_Extract Precipitation Precipitation (HCl/EtOAc) Quench_Extract->Precipitation Final_Product This compound-5-sulfonyl Chloride HCl Precipitation->Final_Product

Caption: One-pot synthesis of a key derivative.

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Fluoroisoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound with improved yield?

A1: A widely used method involves a multi-step process starting from isoquinoline. This process is designed to enhance both the yield and purity of the final product. The key stages of this synthesis are:

  • Preparation of Isoquinoline Hydrobromide.

  • Bromination of Isoquinoline Hydrobromide to yield 4-Bromoisoquinoline.

  • Ammonolysis of 4-Bromoisoquinoline to produce 4-Aminoisoquinoline.

  • Diazotization of 4-Aminoisoquinoline followed by a Schiemann-type reaction to yield this compound.[1]

This method avoids the use of highly carcinogenic solvents like benzene and operates at lower temperatures compared to some older procedures, making it safer and more energy-efficient.[1]

Q2: What are the critical parameters to control during the bromination step?

A2: The bromination of isoquinoline hydrobromide salt is a critical step for a good yield. The temperature should be carefully controlled, typically in the range of 120-135°C.[1] Dropwise addition of bromine is recommended to maintain control over the reaction.[1] Temperatures that are too high can lead to undesirable side products and a charred, sticky organic mass.[1]

Q3: How can I purify the crude this compound?

A3: Purification of the crude this compound is essential to obtain a high-purity product. A common method involves purification with a solvent mixture, such as hexane and ethyl acetate, followed by treatment with dilute hydrochloric acid.[1] Specifically, a 1% aqueous hydrochloric acid solution can be used for the final purification step.[1]

Q4: Are there alternative starting materials for the synthesis of this compound derivatives?

A4: Yes, this compound derivatives can be synthesized from 2-bromobenzaldehydes.[2] This method involves a Sonogashira coupling followed by cyclization. While this provides access to substituted 4-fluoroisoquinolines, the multi-step synthesis starting from isoquinoline is often preferred for producing the parent this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low yield of 4-Bromoisoquinoline Incomplete bromination reaction.Ensure the reaction temperature is maintained between 120-135°C.[1] Monitor the reaction progress by TLC. If the reaction is sluggish, a slight increase in temperature within the recommended range or a longer reaction time may be necessary.
Formation of byproducts due to overheating.Maintain strict temperature control and use dropwise addition of bromine to avoid localized overheating.[1]
Loss of product during workup.After the reaction, water is added, forming an aqueous layer and an organic mass. Ensure efficient extraction of the substance from the aqueous layer and combine it with the organic mass.[1]
Low yield of 4-Aminoisoquinoline Incomplete ammonolysis.The ammonolysis reaction is typically carried out in an autoclave at elevated temperatures (155-160°C) and pressure.[1] Ensure the autoclave is properly sealed and that the temperature and pressure are maintained for the recommended duration (e.g., 8 hours).[1]
Inefficient extraction of the product.Dichloromethane is a suitable solvent for the separation of the amino compound.[1] Perform multiple extractions to ensure complete recovery of the product.
Low yield of this compound Incomplete diazotization.The diazotization reaction should be carried out at low temperatures, typically between -15°C and -10°C, with slow, portion-wise addition of sodium nitrite.[1] Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium salt.
Inefficient decomposition of the diazonium salt.The decomposition of the diazonium fluoroborate salt is typically carried out by heating in a solvent like toluene at a controlled temperature of 45-70°C.[1] Ensure the temperature is sufficient for decomposition but not so high as to cause degradation of the product.
Presence of Impurities in the Final Product Incomplete purification.Follow a multi-step purification protocol. This may include distillation of intermediates like 4-bromoisoquinoline and a final purification of this compound using a solvent mixture and dilute acid treatment.[1]
Carryover of unreacted starting materials or byproducts.Monitor the purity of intermediates at each step using techniques like TLC or GC-MS to ensure complete conversion before proceeding to the next step.

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is adapted from a patented process designed for improved yield and purity.[1]

Step 1: Preparation of Isoquinoline Hydrobromide

  • Treat isoquinoline with hydrobromic acid.

  • Isolate the resulting isoquinoline hydrobromide salt by filtration.

Step 2: Synthesis of 4-Bromoisoquinoline

  • Subject the isolated isoquinoline hydrobromide salt to bromination by the dropwise addition of bromine at a temperature of 120-135°C.

  • After the reaction, add water at 80-100°C, which will form an aqueous layer and a charred organic mass.

  • Separate the organic mass and extract any remaining product from the aqueous layer.

  • Combine the organic fractions and add a suitable solvent (e.g., Hexane).

  • Collect the supernatant and treat it with 5% hydrobromic acid.

  • Distill the resulting solution to obtain crude 4-bromoisoquinoline, which can be further purified by vacuum distillation.

Step 3: Synthesis of 4-Aminoisoquinoline

  • In an autoclave, add the purified 4-bromoisoquinoline and copper sulphate pentahydrate to a 25% aqueous ammonia solution.

  • Heat the mixture under stirring at 155-160°C for 8 hours, maintaining a pressure of 16-25 Kg/cm².

  • After cooling, extract the product with a solvent such as dichloromethane.

  • Isolate the 4-aminoisoquinoline by cooling the solution to 0-5°C.

Step 4: Synthesis of this compound

  • Add 4-aminoisoquinoline to 40% fluoroboric acid at 25-30°C and stir until a clear solution is obtained.

  • Cool the solution to -15 to -10°C.

  • Add sodium nitrite in small portions over 1 hour, maintaining the temperature between -15 and -10°C.

  • Stir the resulting mixture for 1 hour at -15°C.

  • Filter the precipitated diazonium fluoroborate salt and wash it with chilled diisopropyl ether.

  • Add the dried diazonium salt to toluene and heat to 45-50°C to induce decomposition and formation of crude this compound.

  • Purify the crude product using a mixture of hexane and ethyl acetate (8:2 ratio) followed by treatment with 1% aqueous hydrochloric acid to obtain pure this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Ammonolysis cluster_step4 Step 4: Diazotization & Fluorination Isoquinoline Isoquinoline Isoquinoline_HBr Isoquinoline Hydrobromide Isoquinoline->Isoquinoline_HBr HBr Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline_HBr->Bromoisoquinoline Br₂, 120-135°C Aminoisoquinoline 4-Aminoisoquinoline Bromoisoquinoline->Aminoisoquinoline aq. NH₃, CuSO₄, 155-160°C Diazonium_Salt Diazonium Fluoroborate Salt Aminoisoquinoline->Diazonium_Salt HBF₄, NaNO₂, -15 to -10°C Fluoroisoquinoline This compound Diazonium_Salt->Fluoroisoquinoline Toluene, 45-50°C (Decomposition)

References

Technical Support Center: Purification of Crude 4-Fluoroisoquinoline by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 4-Fluoroisoquinoline using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and its derivatives is silica gel (200-300 mesh).[1] Standard silica gel is weakly acidic, which can sometimes cause issues with basic compounds like isoquinolines.[2] If you encounter problems such as peak tailing or degradation, you might consider using deactivated or neutral silica gel.[2][3]

Q2: How do I select an appropriate mobile phase (eluent) for the purification?

A2: The choice of mobile phase is critical for achieving good separation. A good starting point is to perform thin-layer chromatography (TLC) to determine the optimal solvent system.[4][5] Aim for an Rf value of approximately 0.3 for this compound.[4] Common solvent systems for this compound and similar compounds are mixtures of a non-polar solvent and a moderately polar solvent. Based on available literature, good starting points include:

  • Hexane/Ethyl Acetate

  • Petroleum Ether/Ethyl Acetate[1]

  • Petroleum Ether/Dichloromethane[1]

A patent for the synthesis of this compound suggests a mobile phase of Hexane and Ethyl Acetate in an 8:2 ratio for purification of the crude product.[6]

Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% Ethyl Acetate. What should I do?

A3: For very polar compounds that do not move with standard solvent systems, you can try more aggressive eluents.[3] A common strategy is to add a small amount of a highly polar solvent like methanol to your mobile phase (e.g., 1-10% methanol in dichloromethane).[7] For basic compounds like this compound that may interact strongly with the silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help to improve elution and reduce peak tailing.[4]

Q4: How can I check if my this compound is stable on silica gel?

A4: You can perform a 2D TLC to check for stability. Spot your compound on one corner of a TLC plate and run it in a chosen solvent system. After the run, let the plate dry completely. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent is not optimized for the separation.Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (aim for an Rf of the product around 0.3-0.4).[4] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4]
Column Overloading: Too much crude material was loaded onto the column.Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[4]
Column Channeling: The silica gel is not packed uniformly, leading to uneven solvent flow.Ensure the silica gel is packed uniformly. Using a slurry packing method is generally recommended.[4]
Product is Not Eluting from the Column Solvent Polarity is Too Low: The eluent is not strong enough to move the compound down the column.Gradually increase the polarity of the eluent. If the compound is still not eluting, a "methanol purge" (washing the column with 100% methanol) can be used to elute highly polar compounds.[8]
Strong Interaction with Silica Gel: The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silica gel.[4]Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce the interaction and facilitate elution.[4]
Compound Decomposition: The compound may be unstable on silica gel.Test for stability using 2D TLC.[3] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3]
Product Elutes with Tailing Strong Compound-Silica Interaction: The basicity of the isoquinoline nitrogen leads to strong adsorption on acidic silica sites.Add a basic modifier such as triethylamine (0.1-1%) to the mobile phase.[4]
Flow Rate is Too Fast: Insufficient time for equilibration between the stationary and mobile phases.Reduce the flow rate of the eluent.[9]
All Fractions are Mixed Despite a Good TLC Separation Compound Degradation on the Column: The compound appears as one spot on the fast TLC but degrades during the longer column run.Check for compound stability on silica gel with a 2D TLC.[3] If degradation is observed, switch to a different stationary phase or deactivate the silica gel.[3]
Co-elution of an Unseen Impurity: An impurity that is not visible on the TLC plate (e.g., UV-inactive) is co-eluting with your product.Use a different visualization method for the TLC (e.g., different stains) to check for hidden impurities.

Quantitative Data Summary

Compound/DerivativeStationary PhaseMobile Phase (Eluent)RatioRf ValueSource
This compound DerivativesSilica GelHexane / Ethyl Acetate40:1Not specified[1]
This compound-3-carbaldehydeSilica GelPetroleum Ether / Ethyl Acetate5:10.30[1]
Substituted this compoundSilica GelPetroleum Ether / Dichloromethane1:1Not specified[1]
Crude this compoundNot specifiedHexane / Ethyl Acetate8:2Not specified[6]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Silica Gel Column Chromatography

This protocol is a general guideline based on literature procedures for this compound and its derivatives.[1][4][6]

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that gives an Rf value of approximately 0.3 for the desired product and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel (200-300 mesh) in the initial, less polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

    • If peak tailing is observed, consider adding 0.1-1% triethylamine to the eluent.[4]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pure Fractions Evaporate 8. Solvent Removal (Rotary Evaporator) Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_poor_sep Poor Separation Solutions cluster_no_elution No Elution Solutions cluster_tailing Tailing Solutions Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution No Elution? Start->NoElution Tailing Peak Tailing? Start->Tailing CheckSolvent Optimize Solvent System (TLC, Gradient) PoorSep->CheckSolvent Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes AddModifier Add Basic Modifier (e.g., Triethylamine) NoElution->AddModifier Yes CheckStability Check Stability (2D TLC) NoElution->CheckStability Yes AddModifier2 Add Basic Modifier Tailing->AddModifier2 Yes ReduceFlow Reduce Flow Rate Tailing->ReduceFlow Yes

Caption: Troubleshooting decision tree for chromatography issues.

References

removal of positional isomers in 4-Fluoroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-fluoroisoquinoline, with a specific focus on the removal of positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and what are their respective advantages and disadvantages?

A1: Several synthetic routes to this compound have been reported. A prevalent method involves the multi-step conversion of isoquinoline. This process begins with the bromination of an isoquinoline hydrobromide salt to yield 4-bromoisoquinoline. This intermediate then undergoes ammonolysis to produce 4-aminoisoquinoline. Subsequently, a Balz-Schiemann reaction is employed, where 4-aminoisoquinoline is treated with fluoroboric acid and sodium nitrite to form a diazonium fluoroborate salt, which upon decomposition, yields this compound.[1]

A key advantage of this method is its established procedure. However, a notable disadvantage of older protocols is the use of hazardous solvents like benzene and high reaction temperatures (180-190°C) for the bromination step, making the process energy-intensive and posing safety risks.[1] Modern improvements focus on using lower temperatures and safer solvents.[1]

Another approach involves the synthesis of this compound from 1-chloro-4-fluoroisoquinoline through reductive decomposition.[2] This method can produce this compound with fewer impurities.[2]

Q2: How can positional isomers be formed during the synthesis of this compound derivatives?

A2: Positional isomers are a significant concern, particularly when introducing additional substituents to the this compound core. For instance, in the synthesis of this compound-5-sulfonyl chloride, a common starting material for various therapeutic agents, sulfonation of this compound can lead to the formation of a mixture of positional isomers.[3][4] The directing effects of the fluorine atom and the nitrogen in the isoquinoline ring can lead to substitution at different positions on the benzene ring portion of the molecule, resulting in a mixture of the desired 5-substituted isomer and other isomers, such as the 8-substituted one. Careful control of reaction conditions is crucial to minimize the formation of these unwanted by-products.

Q3: What are the recommended methods for the removal of positional isomers of this compound derivatives?

A3: The separation of positional isomers is critical for obtaining high-purity this compound derivatives. Several techniques can be employed:

  • Fractional Crystallization of Salts: A highly effective method involves the formation of acid-added salts, such as hydrochloride or sulfate salts.[3][5] The different positional isomers will form salts with slightly different solubilities, allowing for their separation through fractional crystallization. This method is particularly advantageous for large-scale purification due to its simplicity and cost-effectiveness.[3][5]

  • Column Chromatography: For smaller scale purifications or when fractional crystallization is not effective, column chromatography is a viable option.[4] The choice of stationary and mobile phases is critical for achieving good separation.

  • Distillation and Recrystallization: For the final purification of this compound itself, distillation followed by recrystallization from a suitable solvent system (e.g., Hexane and Ethyl acetate) can be effective.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of 4-Bromoisoquinoline Incomplete bromination reaction.Ensure the reaction temperature is maintained at 125-130°C for a sufficient duration (e.g., 48 hours) as specified in optimized protocols.[1]
Loss of product during workup.Carefully separate the organic and aqueous layers. Perform multiple extractions of the aqueous layer with a suitable solvent like Hexane to maximize recovery.[1]
Formation of multiple isomers during sulfonation Reaction conditions favoring multiple substitutions.Perform the sulfonation reaction in a "one-pot" manner and subsequently form the acid-added salt. This allows for the ready separation of the desired isomer from by-produced positional isomers through precipitation.[3]
Difficulty in separating positional isomers by crystallization Similar solubilities of the isomeric salts.Experiment with different acids to form the salt (e.g., hydrochloric acid vs. sulfuric acid) as this can alter the solubility characteristics of the isomers. Also, carefully control the crystallization temperature and solvent system.
Product contamination with starting materials or by-products Inefficient purification.For this compound, a final purification step involving treatment with dilute hydrochloric acid can be effective.[1] For derivatives, column chromatography may be necessary if crystallization is insufficient.[4]
Use of hazardous reagents like Benzene Following outdated synthetic protocols.Replace carcinogenic solvents like Benzene with safer alternatives such as Dichloromethane or Toluene for extraction and reaction steps.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a summarized and adapted version based on an improved process.[1]

  • Bromination: Isoquinoline hydrobromide salt is brominated at a controlled temperature of 125-130°C for 48 hours.

  • Workup and Extraction: Water is added to the reaction mixture, and the pH is adjusted to 8.0-8.5 with a 20% NaOH solution. The organic layer is separated, and the aqueous layer is extracted multiple times with Hexane.

  • Purification of 4-Bromoisoquinoline: The combined organic layers are treated with 5% Hydrobromic acid for purification.

  • Ammonolysis: The purified 4-bromoisoquinoline is subjected to ammonolysis in an autoclave at 155-160°C to form 4-aminoisoquinoline.

  • Diazotization and Fluorination: 4-aminoisoquinoline is reacted with fluoroboric acid and sodium nitrite.

  • Decomposition: The resulting diazonium fluoroborate salt is decomposed by heating in Toluene at 45-70°C to yield crude this compound.

  • Final Purification: The crude product is purified by washing with a mixture of Hexane and Ethyl acetate, followed by treatment with 1% aqueous Hydrochloric acid to obtain pure this compound.[1]

Protocol 2: One-Pot Synthesis and Purification of this compound-5-sulfonyl Chloride

This protocol is based on a method designed for large-scale synthesis and efficient purification.[3][5]

  • Sulfonation: this compound is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.

  • Chlorination: Thionyl chloride is added to the mixture at 30°C, then heated to 70°C and stirred for 4 hours.

  • Quenching: The reaction mixture is slowly added to a mixture of ice-cold water and methylene chloride.

  • Neutralization and Extraction: The mixture is neutralized with sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

  • Precipitation of Hydrochloride Salt: The combined organic layers are treated with 4N HCl in EtOAc to precipitate the hydrochloride salt of the product.

  • Isolation: The precipitate is filtered, washed with methylene chloride, and dried to yield the purified product, effectively separating it from positional isomers.[5]

Quantitative Data Summary

Parameter Value Reference
Bromination Temperature 125-130°C[1]
Ammonolysis Temperature 155-160°C[1]
Decomposition Temperature (Fluoroborate Salt) 45-70°C[1]
Sulfonation Temperature 30°C[5]
Chlorination Temperature 70°C[5]
Yield of this compound sulfuric acid salt 98.8%[3]

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Isoquinoline Isoquinoline Bromo 4-Bromoisoquinoline Isoquinoline->Bromo Bromination Amino 4-Aminoisoquinoline Bromo->Amino Ammonolysis Salt Diazonium Fluoroborate Salt Amino->Salt Diazotization Product This compound Salt->Product Decomposition

Caption: Synthetic pathway for this compound.

Isomer_Separation cluster_purification Positional Isomer Removal Start Crude Product (Mixture of Isomers) SaltFormation Salt Formation (e.g., with HCl or H2SO4) Start->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration PureProduct Pure Positional Isomer Filtration->PureProduct Solid MotherLiquor Mother Liquor (Contains other isomers) Filtration->MotherLiquor Liquid

Caption: Logic for separating positional isomers.

References

side reactions and byproducts in 4-Fluoroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoroisoquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, side reactions, and byproduct formation during the experimental process.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 4-Bromoisoquinoline in the Bromination Step

  • Question: My bromination of isoquinoline is resulting in a low yield of the desired 4-bromoisoquinoline. What are the possible causes and how can I optimize the reaction?

  • Answer: Low yields in the bromination of isoquinoline can stem from several factors, including incomplete reaction, formation of byproducts, and suboptimal reaction conditions.

    • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration. The evolution of hydrogen chloride gas should have practically ceased, indicating the reaction is nearing completion.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

    • Side Reactions:

      • Di-bromination: The formation of di-brominated isoquinolines, such as 5,8-dibromoisoquinoline, can occur, especially with an excess of the brominating agent.[2] Precise control over the stoichiometry of bromine is crucial.

      • Charring/Degradation: High reaction temperatures (historically 180-190°C) can lead to the formation of a "charred sticky organic mass," which complicates purification and reduces the yield of the desired product.[3] Modern protocols suggest lower temperatures in the range of 125-130°C to minimize degradation.[3]

    • Troubleshooting & Optimization:

      • Temperature Control: Maintain the reaction temperature within the optimal range of 125-130°C to balance reaction rate and minimize degradation.[3]

      • Stoichiometry: Use a slight excess of bromine (e.g., 1.1 equivalents) and add it dropwise to the reaction mixture to maintain control and minimize di-bromination.

      • Reaction Time: Allow for a sufficient reaction time, which can be up to 48 hours, to ensure complete conversion.[3]

      • Purification: After the reaction, the crude 4-bromoisoquinoline can be purified by distillation under reduced pressure to remove impurities.[3]

Issue 2: Formation of Impurities during Ammonolysis of 4-Bromoisoquinoline

  • Question: I am observing significant impurities after the ammonolysis of 4-bromoisoquinoline to form 4-aminoisoquinoline. What are these impurities and how can I improve the purity of my product?

  • Answer: The ammonolysis step, while generally robust, can present challenges related to reaction completion and potential side reactions, leading to impurities in the final 4-aminoisoquinoline product.

    • Potential Byproducts and Impurities:

      • Unreacted 4-Bromoisoquinoline: The most common impurity is the starting material itself due to an incomplete reaction.

      • Hydroxylated Byproducts: Although less common under anhydrous ammonia conditions, the presence of water can lead to the formation of 4-hydroxyisoquinoline.

      • Copper-complexed Impurities: If a copper catalyst is used, residual copper salts can contaminate the product.

    • Troubleshooting & Optimization:

      • Reaction Conditions: The ammonolysis is typically carried out in an autoclave at elevated temperatures (155-160°C) and pressures (16-25 Kg/cm²) to ensure the reaction goes to completion.[3]

      • Catalyst: The use of a catalyst like copper sulphate pentahydrate can facilitate the reaction.[3]

      • Monitoring: Utilize GC to monitor the reaction and ensure the complete consumption of 4-bromoisoquinoline.[3]

      • Work-up and Purification: After the reaction, a thorough work-up is necessary. This typically involves extraction with a suitable solvent like dichloromethane and then isolation of the 4-aminoisoquinoline, often at a reduced temperature (0-5°C) to improve crystallization and purity.[3]

Issue 3: Low Yield and Byproduct Formation in the Balz-Schiemann Reaction

  • Question: The final fluorination step using the Balz-Schiemann reaction is giving me a low yield of this compound and a significant amount of tar-like material. What is causing this and how can I improve the outcome?

  • Answer: The Balz-Schiemann reaction, which involves the diazotization of 4-aminoisoquinoline followed by thermal decomposition of the resulting diazonium fluoroborate salt, is a critical but often challenging step. Low yields and byproduct formation are common issues.

    • Side Reactions and Byproducts:

      • Decomposition of Diazonium Salt: Aryl diazonium salts are inherently unstable and can decompose prematurely, especially at elevated temperatures, leading to a variety of byproducts and a decrease in the yield of the desired fluoroarene.[4]

      • Formation of Phenols: Reaction of the diazonium salt with water can lead to the formation of 4-hydroxyisoquinoline.

      • Polymerization: The reactive intermediates in the diazotization of N-heterocycles can sometimes lead to the formation of gummy, polymeric materials, which significantly complicates the purification process.[5]

      • Isomeric Byproducts: While less common for the 4-position, incomplete diazotization or rearrangement could potentially lead to minor isomeric impurities.

    • Troubleshooting & Optimization:

      • Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5°C) to ensure the stability of the diazonium salt.[3][6]

      • Anhydrous Conditions: Minimize the presence of water to reduce the formation of phenolic byproducts.

      • Controlled Decomposition: The thermal decomposition of the diazonium fluoroborate salt should be performed at a carefully controlled temperature (45-70°C) to promote the desired fluorination and minimize thermal degradation.[3]

      • Purification: The crude this compound often requires purification. This can be achieved through extraction, followed by treatment with dilute hydrochloric acid to form the hydrochloride salt, which can then be isolated and neutralized to give the pure product.[3]

II. Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A common and well-documented route starts from isoquinoline and proceeds through a three-step sequence: bromination to 4-bromoisoquinoline, ammonolysis to 4-aminoisoquinoline, and finally a Balz-Schiemann reaction to yield this compound.[3]

  • Q2: What are the typical yields for each step in the synthesis of this compound?

    • Yields can vary depending on the specific conditions and scale of the reaction. However, a well-optimized process can achieve good overall yields. For a representative large-scale synthesis of a related compound, this compound-5-sulfonyl chloride hydrochloride, a yield of 45.4% was reported.

  • Q3: How can I purify the final this compound product?

    • Purification of crude this compound typically involves extraction with an organic solvent, followed by washing. Further purification can be achieved by forming the hydrochloride salt with aqueous hydrochloric acid, which can then be isolated and neutralized to provide the pure compound.[3] Column chromatography can also be employed for the separation of closely related isomers if present.[7]

  • Q4: What are the key safety precautions to consider during this synthesis?

    • Bromine: Is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Ammonia: High-pressure ammonolysis requires the use of an autoclave and should only be performed by trained personnel.

    • Diazonium Salts: Are potentially explosive, especially when dry. They should be handled with care and not isolated unless necessary.

    • Fluoroboric Acid and Sodium Nitrite: Are toxic and should be handled with appropriate safety measures.

III. Experimental Protocols

A. Synthesis of 4-Bromoisoquinoline

  • Preparation of Isoquinoline Hydrobromide: Treat isoquinoline with hydrobromic acid and isolate the resulting salt by filtration.[3]

  • Bromination: Suspend the isoquinoline hydrobromide salt in a suitable high-boiling solvent. Heat the mixture to 125-130°C.[3]

  • Add bromine dropwise to the heated mixture over a period of several hours.[3]

  • Continue heating and stirring for an extended period (e.g., 48 hours) until the evolution of hydrogen bromide gas ceases.[3]

  • Work-up: Cool the reaction mixture and add water. Adjust the pH to 8.0-8.5 with a base solution (e.g., 20% NaOH).[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., Hexane).[3]

  • Combine the organic layers, wash, and then treat with 5% hydrobromic acid to precipitate the hydrobromide salt of the product.[3]

  • Isolate the salt and then neutralize to obtain crude 4-bromoisoquinoline, which can be further purified by vacuum distillation.[3]

B. Synthesis of 4-Aminoisoquinoline

  • Ammonolysis: Charge an autoclave with 4-bromoisoquinoline, aqueous ammonia (e.g., 25%), and a copper sulphate pentahydrate catalyst.[3]

  • Heat the autoclave to 155-160°C and maintain this temperature for approximately 8 hours, with stirring. The pressure will typically be in the range of 16-25 Kg/cm².[3]

  • Monitoring: Monitor the reaction for the disappearance of 4-bromoisoquinoline using Gas Chromatography (GC).[3]

  • Work-up: After cooling, extract the reaction mixture with dichloromethane.[3]

  • Wash the organic layer and concentrate to obtain crude 4-aminoisoquinoline.

  • Purification: The crude product can be purified by crystallization, often at a low temperature (0-5°C).[3]

C. Synthesis of this compound (Balz-Schiemann Reaction)

  • Diazotization: Dissolve 4-aminoisoquinoline in fluoroboric acid at a low temperature (0-5°C).[3]

  • Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium fluoroborate salt.[3]

  • Decomposition: Isolate the diazonium salt and suspend it in a high-boiling inert solvent like toluene.[3]

  • Heat the suspension to 45-70°C to induce thermal decomposition and formation of this compound.[3]

  • Work-up: After the reaction is complete, cool the mixture and wash with water and a basic solution to remove impurities.

  • Purification: The crude product can be purified by extraction and subsequent treatment with 1% aqueous hydrochloric acid to form the hydrochloride salt, which can then be isolated and neutralized.[3]

IV. Data Presentation

Table 1: Summary of Reaction Conditions and Typical Reagents

StepReactionKey ReagentsTemperature (°C)Solvent
1BrominationIsoquinoline, Bromine125-130High-boiling inert solvent
2Ammonolysis4-Bromoisoquinoline, Aq. Ammonia, Copper Sulphate155-160Water
3Diazotization4-Aminoisoquinoline, Fluoroboric Acid, Sodium Nitrite0-5Water
4Fluorination4-Isoquinolinediazonium fluoroborate45-70Toluene

V. Visualizations

Synthesis_Workflow Isoquinoline Isoquinoline HBr_Salt Isoquinoline Hydrobromide Salt Isoquinoline->HBr_Salt Bromination Bromination (Br2, 125-130°C) HBr_Salt->Bromination Bromo_IQ 4-Bromoisoquinoline Bromination->Bromo_IQ Ammonolysis Ammonolysis (NH3, Cu(II), 155-160°C) Bromo_IQ->Ammonolysis Amino_IQ 4-Aminoisoquinoline Ammonolysis->Amino_IQ Diazotization Diazotization (HBF4, NaNO2, 0-5°C) Amino_IQ->Diazotization Diazonium_Salt 4-Isoquinolinediazonium Fluoroborate Diazotization->Diazonium_Salt Fluorination Thermal Decomposition (45-70°C) Diazonium_Salt->Fluorination Fluoro_IQ This compound (Crude) Fluorination->Fluoro_IQ Purification Purification (HCl salt formation) Fluoro_IQ->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_bromination Bromination Step cluster_ammonolysis Ammonolysis Step cluster_fluorination Fluorination Step Isoquinoline_start Isoquinoline DiBromo Di-brominated Isoquinolines Isoquinoline_start->DiBromo Excess Br2 Charred Charred/Degradation Products Isoquinoline_start->Charred High Temp. Bromo_IQ_start 4-Bromoisoquinoline Hydroxy_IQ 4-Hydroxyisoquinoline Bromo_IQ_start->Hydroxy_IQ Presence of H2O Diazonium_start 4-Isoquinolinediazonium Fluoroborate Phenol_byproduct 4-Hydroxyisoquinoline Diazonium_start->Phenol_byproduct Reaction with H2O Polymer_byproduct Polymeric Material Diazonium_start->Polymer_byproduct Decomposition

Caption: Potential side reactions and byproducts.

References

optimizing temperature for 4-Fluoroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoroisoquinoline. The following information is designed to help optimize reaction conditions, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is most commonly synthesized through variations of the Bischler-Napieralski reaction, followed by dehydrogenation. This typically involves the cyclization of a β-arylethylamine or a β-arylethylamide. Another, though less common, approach involves the Pomeranz–Fritsch reaction, which requires the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine.

Q2: How does temperature typically affect the yield and purity of this compound synthesis?

A2: Temperature is a critical parameter in the synthesis of this compound. In the Bischler-Napieralski reaction, for instance, the initial cyclization step is often exothermic and requires careful temperature control to prevent the formation of side products. The subsequent dehydrogenation step, however, typically requires higher temperatures to proceed efficiently. Insufficient temperature during dehydrogenation can lead to incomplete conversion, while excessive temperatures can cause decomposition of the desired product.

Q3: What are the common side products observed in this compound synthesis and how can they be minimized?

A3: Common side products can include incompletely cyclized intermediates, over-oxidized products, and polymeric tars. The formation of these byproducts is often temperature-dependent. For example, in the dehydrogenation step, using a milder oxidant like palladium on carbon (Pd/C) at a controlled temperature can be more selective than stronger, high-temperature oxidants.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Dehydrogenation: The temperature of the dehydrogenation step may be too low.Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for conversion without significant decomposition.
Decomposition of Product: The temperature of the dehydrogenation step may be too high.If significant charring or the formation of insoluble materials is observed, reduce the reaction temperature. Consider using a higher boiling point solvent to allow for more precise temperature control.
Poor Purity of Crude Product Formation of Side Products: The cyclization reaction may be proceeding too quickly due to poor temperature control.For the Bischler-Napieralski cyclization, maintain a lower temperature (e.g., 0-10°C) during the addition of the cyclizing agent (e.g., P₂O₅, POCl₃) to control the exothermic reaction.
Oxidative Side Reactions: The dehydrogenation step may be too aggressive.If using a strong oxidant, consider switching to a milder system such as Pd/C with a hydrogen acceptor, which often provides cleaner reactions at more moderate temperatures.
Reaction Stalls or is Sluggish Insufficient Activation Energy: The reaction temperature is too low for the reaction to proceed at a reasonable rate.Ensure the reaction is heated to the target temperature. For dehydrogenation, ensure the solvent has a sufficiently high boiling point to reach the required temperature.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Bischler-Napieralski Reaction

Step 1: Synthesis of 3,4-dihydro-4-fluoroisoquinoline

  • To a solution of N-[2-(3-fluorophenyl)ethyl]formamide (1 equivalent) in a suitable solvent (e.g., acetonitrile), add phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (1.5-2 equivalents) portion-wise at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 9-10.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-4-fluoroisoquinoline.

Step 2: Dehydrogenation to this compound

  • Dissolve the crude 3,4-dihydro-4-fluoroisoquinoline from the previous step in a high-boiling point solvent such as decalin or xylene.

  • Add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux (typically 140-190°C, depending on the solvent) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material and the appearance of the product.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dehydrogenation start N-[2-(3-fluorophenyl)ethyl]formamide add_reagent Add P₂O₅ or POCl₃ at 0°C start->add_reagent react Heat to 50-60°C add_reagent->react quench Quench with Ice react->quench basify Basify to pH 9-10 quench->basify extract Extract with Organic Solvent basify->extract dihydroisoquinoline Crude 3,4-dihydro-4-fluoroisoquinoline extract->dihydroisoquinoline dissolve Dissolve in High-Boiling Solvent dihydroisoquinoline->dissolve Proceed to Dehydrogenation add_pdc Add 10% Pd/C dissolve->add_pdc reflux Heat to Reflux (140-190°C) add_pdc->reflux filter Filter through Celite reflux->filter concentrate Concentrate filter->concentrate product This compound concentrate->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Reaction Yield? incomplete_conv Incomplete Conversion? start->incomplete_conv Yes decomposition Decomposition Observed? start->decomposition No incomplete_conv->decomposition No increase_temp Increase Temperature incomplete_conv->increase_temp Yes decrease_temp Decrease Temperature decomposition->decrease_temp Yes optimize Optimal Condition decomposition->optimize No increase_temp->optimize milder_oxidant Consider Milder Oxidant (e.g., Pd/C) decrease_temp->milder_oxidant milder_oxidant->optimize

Caption: Troubleshooting logic for optimizing reaction yield based on temperature.

Technical Support Center: 4-Fluoroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-Fluoroisoquinoline. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • If starting material is still present, consider extending the reaction time.

      • Gradually increasing the reaction temperature in small increments might also drive the reaction forward. Be cautious of potential side product formation at higher temperatures.

  • Suboptimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be ideal for your specific substrate.

    • Troubleshooting:

      • Review the literature for established protocols for your chosen synthetic route.[1][2][3]

      • Consider screening different solvents or catalysts to find the optimal conditions for your reaction.

  • Poor Quality of Reagents or Starting Materials: Impurities in your starting materials or reagents can interfere with the reaction.

    • Troubleshooting:

      • Ensure all starting materials and reagents are of high purity.

      • Use freshly distilled solvents, especially if anhydrous conditions are required.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Troubleshooting:

      • Optimize your extraction procedure by adjusting the pH and using the appropriate solvent.

      • For purification, consider alternative methods. If column chromatography is leading to significant loss, crystallization of the product as a salt (e.g., hydrochloride or sulfate) might be a more efficient method.[4][5]

Q2: I am observing the formation of significant impurities and byproducts in my reaction. How can I minimize these?

A2: The formation of impurities is a common challenge. Here are some strategies to minimize them:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur.

    • Troubleshooting:

      • Control of Reaction Temperature: Many side reactions are temperature-dependent. Maintaining a stable and optimal reaction temperature is crucial. For instance, in syntheses involving lithiation, maintaining a very low temperature (e.g., -78°C) is critical to prevent side reactions.[1]

      • Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).

      • Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome. Follow the established protocol carefully.

  • Isomer Formation: In some synthetic routes, the formation of positional isomers can be a major issue.

    • Troubleshooting:

      • The choice of synthetic route can influence regioselectivity. Some routes are designed to be highly regioselective.[6]

      • Purification methods such as fractional crystallization of salts or careful column chromatography can be employed to separate isomers.[5][7]

  • Decomposition of Product: The desired product might be unstable under the reaction or work-up conditions.

    • Troubleshooting:

      • Analyze the stability of this compound under your specific conditions.

      • If necessary, modify the work-up procedure to be milder (e.g., using a weaker base or avoiding high temperatures).

Q3: I am struggling with the purification of my crude this compound. What are the recommended methods?

A3: The purification of this compound can be challenging due to its physical properties. Here are some effective purification techniques:

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective method for purification.[2]

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds.

    • Solvent System: A common solvent system is a mixture of hexane and ethyl acetate.[2][3] The ratio can be optimized based on the polarity of the impurities.

  • Crystallization as a Salt: This is a highly effective method for both purification and handling of this compound.

    • Procedure: The crude product can be dissolved in a suitable organic solvent (e.g., acetone, ethyl acetate) and treated with an acid such as hydrochloric acid or sulfuric acid to precipitate the corresponding salt.[4][5] The salt can then be collected by filtration and washed. The free base can be regenerated by treatment with a base.

  • Washing with Dilute Acid: To remove basic impurities like unreacted isoquinoline, the organic layer containing the crude product can be washed with a dilute aqueous acid solution (e.g., 1% HCl).[2]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Decomposition of 1-Chloro-4-fluoroisoquinoline

This section provides a troubleshooting guide for the synthesis of this compound via the reductive decomposition of 1-Chloro-4-fluoroisoquinoline.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity 1. Ensure the palladium on carbon (Pd/C) catalyst is fresh and has been stored properly. 2. Use a sufficient catalyst loading as specified in the protocol.[1] 3. Consider using a different palladium source or a nickel-based catalyst like Raney nickel.[1]Improved reaction rate and conversion of the starting material.
Inefficient Hydrogen Source 1. If using hydrogen gas, ensure the system is properly sealed and purged. 2. If using a transfer hydrogenation reagent like ammonium formate, ensure it is of high quality and used in the correct stoichiometric amount.[1]Complete reduction of the 1-chloro group.
Incomplete Reaction 1. Monitor the reaction by TLC or HPLC. 2. If the reaction is sluggish, slightly increasing the temperature (e.g., from room temperature to 30-40°C) may help. 3. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen source.Full consumption of the 1-Chloro-4-fluoroisoquinoline starting material.
Side Reaction (Dehalogenation of Fluoro Group) 1. Avoid harsh reaction conditions (high temperatures or prolonged reaction times). 2. The selective reduction of the chloro group over the fluoro group is generally favored, but over-reduction can occur.[1]Minimized formation of isoquinoline as a byproduct.
Issue 2: Failure in the Balz-Schiemann Reaction for Fluorination

This guide addresses common problems in the synthesis of this compound from 4-aminoisoquinoline via a diazonium salt (Balz-Schiemann reaction).[1]

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Diazotization 1. Ensure the reaction is carried out at a low temperature (typically 0-5°C) to maintain the stability of the diazonium salt.[2] 2. Use a stoichiometric amount of sodium nitrite and ensure it is added slowly to the acidic solution of the amine.Complete formation of the diazonium fluoroborate salt.
Premature Decomposition of Diazonium Salt 1. Maintain a low temperature throughout the diazotization and filtration steps. 2. The isolated diazonium salt should be handled carefully and used promptly in the next step.Isolation of the diazonium salt as a stable intermediate.
Inefficient Thermal Decomposition 1. The decomposition of the diazonium fluoroborate salt requires heating. The temperature should be carefully controlled to ensure a steady evolution of nitrogen gas without being too vigorous.[2] 2. The use of a high-boiling inert solvent like toluene can help in controlling the decomposition temperature.[2]Smooth decomposition to yield the desired this compound.
Low Yield of Fluorination 1. Ensure the fluoroboric acid used is of good quality and concentration. 2. The Balz-Schiemann reaction can sometimes have variable yields. Consider alternative fluorinating agents if yields remain low.Improved yield of the final fluorinated product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Decomposition[1]
  • Preparation: In a round-bottom flask, dissolve 1-Chloro-4-fluoroisoquinoline in ethanol.

  • Addition of Reagents: Add 10% Palladium on charcoal (Pd/C) and ammonium formate to the solution.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 2-5 hours.

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

Protocol 2: Synthesis of this compound via Balz-Schiemann Reaction[2]
  • Diazotization:

    • Dissolve 4-aminoisoquinoline in 40% fluoroboric acid at 25-30°C.

    • Cool the solution to -15 to -10°C.

    • Slowly add a solution of sodium nitrite while maintaining the low temperature.

    • Stir the resulting mixture for 1 hour at -15°C.

  • Isolation of Diazonium Salt:

    • Filter the precipitated diazonium fluoroborate salt.

    • Wash the salt with chilled diisopropyl ether and dry it under vacuum.

  • Decomposition:

    • Add the diazonium salt to toluene and heat to 45-50°C to initiate decomposition.

  • Work-up:

    • After the evolution of gas ceases, separate the toluene layer.

    • Make the lower oily layer basic with a saturated sodium bicarbonate solution.

    • Extract the product with a mixture of hexane and ethyl acetate.

    • Wash the organic layer with dilute aqueous hydrochloric acid to remove any unreacted isoquinoline.

  • Purification: Distill the organic layer to obtain the crude product. Further purification can be achieved by vacuum distillation.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Starting Material Present reagents Check Reagent/Solvent Quality incomplete->reagents Complete increase_temp Increase Temperature extend_time->increase_temp Still Incomplete extend_time->reagents Complete increase_temp->reagents impure Impure Reagents/Solvents reagents->impure purify_reagents Purify/Replace Reagents and Solvents impure->purify_reagents Yes workup Review Work-up & Purification impure->workup No purify_reagents->workup loss Significant Product Loss workup->loss optimize_workup Optimize Extraction/Purification (e.g., Crystallization) loss->optimize_workup Yes success Improved Yield loss->success No optimize_workup->success

Caption: Troubleshooting decision tree for addressing low product yield.

G Synthesis Pathway via Reductive Decomposition cluster_0 Reaction Step cluster_1 Purification Step 1_Chloro_4_fluoroisoquinoline 1-Chloro-4-fluoroisoquinoline Reaction Reductive Decomposition (Pd/C, Ammonium Formate, Ethanol) 1_Chloro_4_fluoroisoquinoline->Reaction 4_Fluoroisoquinoline_crude Crude this compound Reaction->4_Fluoroisoquinoline_crude Purification Purification (Column Chromatography or Distillation) 4_Fluoroisoquinoline_crude->Purification Pure_Product Pure this compound Purification->Pure_Product

References

preventing decomposition of 4-Fluoroisoquinoline during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental workup procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Preventing Decomposition During Workup

This guide addresses specific issues that may lead to the decomposition of this compound during purification and isolation.

Issue Potential Cause Recommended Solution
Low recovery of this compound after basic wash (e.g., NaHCO₃, Na₂CO₃). While generally stable to brief, mild basic washes, prolonged exposure or use of strong bases (e.g., NaOH, KOH) can lead to decomposition. The electron-withdrawing nature of the fluorine atom and the nitrogen in the ring can activate the molecule to nucleophilic attack.- Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization and limit the contact time. - Perform the wash at a low temperature (0-5 °C) to minimize reaction rates. - If possible, avoid a basic wash altogether by carrying the crude product directly into a chromatographic purification step if the subsequent chemistry allows.
Product degradation observed during silica gel column chromatography. This compound is a basic compound (a substituted isoquinoline) and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing, irreversible adsorption, and in some cases, acid-catalyzed decomposition on the column.- Deactivate the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then packing the column with this slurry. - Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to suppress the interaction with silanol groups. - Consider using an alternative stationary phase like alumina (basic or neutral) or a C18 reversed-phase column for purification.
Decomposition upon concentration at elevated temperatures. Although fluorinated aromatic compounds exhibit high thermal stability, prolonged heating, especially in the presence of residual acidic or basic impurities, can promote decomposition.- Concentrate the solution under reduced pressure at a moderate temperature (ideally below 40°C). - Ensure that the crude product has been effectively neutralized before concentration to remove any residual acids or bases that could catalyze thermal decomposition.
Formation of colored impurities during workup. The formation of colored byproducts can be an indication of oxidative decomposition. The isoquinoline ring system can be susceptible to oxidation under certain conditions.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or concentration steps. - Degas all solvents used in the workup and purification to remove dissolved oxygen. - Avoid exposure to strong oxidizing agents.
Suspected nucleophilic substitution of the fluorine atom. While the C-F bond on an aromatic ring is strong, it can be susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions, especially with potent nucleophiles (e.g., alkoxides, thiolates) at elevated temperatures. Position 1 of the isoquinoline ring is particularly activated towards nucleophilic attack.- Avoid the use of strong nucleophiles during the workup if possible. - If a nucleophilic reagent was used in the preceding reaction, ensure it is thoroughly quenched and removed before any heating steps. - Keep temperatures low during the workup and purification stages.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic and basic conditions?

A1: this compound generally exhibits good stability in dilute acidic conditions. In fact, it is often purified by forming its hydrochloride or hydrobromide salt and can be handled in solutions of 1-5% HCl or HBr.[1][2] It is also stable to brief washes with mild aqueous bases like sodium bicarbonate. However, prolonged exposure to strong bases (e.g., NaOH, KOH) or heating in the presence of bases should be avoided as this can lead to decomposition.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid in a cool, dark place, preferably under an inert atmosphere to prevent potential oxidation.[3]

Q3: My NMR spectrum shows unexpected peaks after workup. What could be the common byproducts?

A3: Without a definitive study on the decomposition of this compound, potential byproducts can be inferred. If a basic workup was performed, hydrolysis could lead to 4-hydroxyisoquinoline. If the synthesis involved a Sandmeyer-type reaction from 4-aminoisoquinoline, residual starting material or byproducts from that reaction could be present.[4] Incomplete reactions in other synthetic routes could also leave starting materials as impurities.

Q4: Can I use reversed-phase HPLC for the purification of this compound?

A4: Yes, reversed-phase HPLC can be an effective purification method. A C18 column is a common choice. Due to the basic nature of the isoquinoline nitrogen, it is advisable to use a mobile phase with an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to ensure good peak shape and prevent tailing.

Data on Stability of Related Fluoroaromatic Compounds

Condition General Stability of Fluoroaromatics Anticipated Behavior of this compound Reference
Thermal Stability High, due to the strong C-F bond. Decomposition temperatures are often higher than non-fluorinated analogs.Expected to be thermally stable at typical workup temperatures (<100°C).[1]
Acidic Hydrolysis (Dilute HCl, H₂SO₄) Generally stable. The C-F bond is resistant to cleavage under these conditions.Stable. Often purified via formation of an acid salt.[1][2]
Basic Hydrolysis (Aq. NaOH, 50°C) Can undergo nucleophilic aromatic substitution to the corresponding phenol, especially if the ring is activated by other electron-withdrawing groups.Potential for slow decomposition to 4-hydroxyisoquinoline. Strong bases should be avoided.[5]
Oxidative Stability The fluorinated ring is generally more resistant to oxidation than the non-fluorinated analog.Expected to have good oxidative stability, though the isoquinoline core can be oxidized under harsh conditions.[6]
Reductive Stability (e.g., H₂, Pd/C) The C-F bond is generally stable to catalytic hydrogenation.The isoquinoline ring can be reduced to the tetrahydroisoquinoline, while the C-F bond is expected to remain intact.[7]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound

This protocol is designed to neutralize and extract this compound from a reaction mixture while minimizing decomposition.

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7-8). Caution: Perform this step slowly to control foaming.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40°C.

Protocol 2: Purification by Column Chromatography

This protocol describes a method to purify this compound using silica gel chromatography while mitigating on-column degradation.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Pack a chromatography column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: It may be necessary to remove the triethylamine by co-evaporation with a suitable solvent or by a subsequent mild acidic wash if it interferes with the next step.

Visualizations

experimental_workflow start Crude Reaction Mixture quench Quench at 0-5°C start->quench neutralize Neutralize with sat. NaHCO₃ quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo (<40°C) dry->concentrate crude_product Crude this compound concentrate->crude_product chromatography Column Chromatography (Et₃N deactivated silica) crude_product->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Recommended workup and purification workflow for this compound.

troubleshooting_guide start Low Yield or Impure Product after Workup check_base Was a strong base used or prolonged basic wash? start->check_base check_silica Was standard silica gel chromatography used? start->check_silica check_temp Was the product heated above 40°C during concentration? start->check_temp sol_base Use mild base (NaHCO₃) for a short duration at low temp. check_base->sol_base Yes sol_silica Use deactivated silica (w/ Et₃N) or an alternative stationary phase. check_silica->sol_silica Yes sol_temp Concentrate at lower temperature under high vacuum. check_temp->sol_temp Yes

Caption: Troubleshooting decision tree for this compound decomposition.

References

Technical Support Center: Synthesis of 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-Fluoroisoquinoline. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
1. Low or No Yield of 4-Bromoisoquinoline (Key Intermediate) Incomplete bromination of isoquinoline hydrobromide salt.Ensure the reaction temperature is maintained between 125-130°C for a sufficient duration (e.g., 48 hours) to drive the reaction to completion.[1] Monitor reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.After bromination, upon adding water, a sticky organic mass may form. It is crucial to separate the aqueous layer and extract it thoroughly with a suitable water-immiscible solvent like Hexane to recover any dissolved product.[1]
2. Poor Yield during Ammonolysis of 4-Bromoisoquinoline Inefficient reaction conditions for the ammonolysis.This step is typically performed in an autoclave at elevated temperatures (155-160°C).[1] Ensure the autoclave is properly sealed and the target temperature is reached and maintained.
Incomplete isolation of 4-aminoisoquinoline.After the reaction, 4-aminoisoquinoline is isolated using a solvent like Dichloromethane.[1] Ensure the extraction is performed efficiently and at a low temperature (0-5°C) to minimize degradation.[1]
3. Low Yield in the Final Fluorination Step (Balz-Schiemann Reaction) Incomplete formation of the diazonium fluoroborate salt.The reaction of 4-aminoisoquinoline with fluoroboric acid and sodium nitrite should be carried out at a low temperature (0-5°C) to ensure the stability of the diazonium salt.[1]
Inefficient decomposition of the diazonium salt.The choice of solvent for the decomposition step is critical. Toluene is a commonly used solvent for this thermal decomposition, which is typically carried out at 45-70°C.[1] Using a solvent that is not optimized for this step can lead to lower yields.
4. Impure Final Product (this compound) Presence of unreacted starting materials or side products.Purification of the crude this compound is essential. A mixed solvent system, such as Hexane and Ethylacetate (e.g., in an 8:2 ratio), can be used for initial purification, followed by treatment with dilute aqueous Hydrochloric acid (e.g., 1%) for further purification.[1]
Contamination with carcinogenic solvents from previous methods.Historically, Benzene was used as a solvent in this synthesis.[1] Modern, safer protocols utilize alternatives like Toluene.[1] Ensure that all solvents used are of high purity and are appropriate for the specific synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvents used in the synthesis of this compound?

A1: The choice of solvent is crucial for the success of each step in the synthesis of this compound. Key solvents include:

  • Hexane: Used as a water-immiscible solvent for extraction during the workup of the bromination reaction.[1]

  • Dichloromethane: Employed for the separation and isolation of the 4-aminoisoquinoline intermediate.[1]

  • Toluene: A non-carcinogenic solvent used for the decomposition of the diazonium fluoroborate salt to yield crude this compound.[1] It is a safer alternative to benzene which was used in older procedures.[1]

  • Hexane and Ethylacetate Mixture: This combination is utilized for the purification of the crude final product.[1]

  • Alcohols (e.g., Methanol, Ethanol) and Ethyl Acetate: These are used as solvents in alternative synthetic routes, such as the reductive decomposition of 1-chloro-4-fluoroisoquinoline.[2]

Q2: How can I avoid the use of carcinogenic solvents like Benzene?

A2: Modern synthetic protocols for this compound have been developed to replace carcinogenic solvents. For instance, in the decomposition of the diazonium fluoroborate salt, Toluene is an effective and safer substitute for Benzene.[1] Always refer to updated and safety-conscious experimental procedures.

Q3: What is the role of the solvent in the Pictet-Spengler reaction for isoquinoline synthesis?

A3: The Pictet-Spengler reaction is a key method for synthesizing the isoquinoline core.[3][4][5] The solvent can influence the reaction's regioselectivity. For example, in some cases, aprotic, polar solvents are needed to favor the formation of a specific isomer.[3] While traditionally carried out in protic solvents with an acid catalyst, the reaction can have higher yields in aprotic media.[4]

Q4: Are there alternative synthetic routes to this compound that use different solvents?

A4: Yes, one alternative method involves the reductive decomposition of 1-chloro-4-fluoroisoquinoline. This reaction can be carried out in alcoholic solvents like methanol or ethanol, or in ethyl acetate, using a palladium-based catalyst.[2]

Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is based on a multi-step synthesis starting from isoquinoline.[1]

Step 1: Preparation of 4-Bromoisoquinoline

  • Prepare the hydrobromide salt of isoquinoline by treating it with hydrobromic acid.

  • Subject the isolated isoquinoline hydrobromide salt to bromination. The reaction is typically heated at 125-130°C for 48 hours.[1]

  • After cooling, add water to the reaction mixture.

  • Separate the resulting aqueous layer and extract it with Hexane.[1]

  • Combine the Hexane extracts with the organic mass from the reaction.

  • Treat the combined organic solution with hydrobromic acid and then distill to obtain the 4-bromoisoquinoline residue.[1]

Step 2: Ammonolysis to 4-Aminoisoquinoline

  • Subject the 4-bromoisoquinoline residue to ammonolysis in an autoclave at 155-160°C.[1]

  • After the reaction, isolate the resulting 4-aminoisoquinoline using Dichloromethane as the solvent at a temperature of 0-5°C.[1]

Step 3: Diazotization and Fluorination

  • React the isolated 4-aminoisoquinoline with fluoroboric acid and sodium nitrite at a temperature between 0 to 5°C to form the diazonium fluoroborate salt.[1]

  • Decompose the diazonium salt in Toluene at a temperature of 45-70°C to obtain crude this compound.[1]

Step 4: Purification

  • Purify the crude this compound using a solvent mixture of Hexane and Ethylacetate (8:2 ratio).[1]

  • Conduct further purification with 1% aqueous Hydrochloric acid to yield pure this compound.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ammonolysis cluster_step3 Step 3: Fluorination cluster_step4 Step 4: Purification isoquinoline Isoquinoline hbr_salt Isoquinoline HBr Salt isoquinoline->hbr_salt HBr bromination Bromination (125-130°C) hbr_salt->bromination Br2 workup Aqueous Workup & Hexane Extraction bromination->workup bromo_isoquinoline 4-Bromoisoquinoline workup->bromo_isoquinoline ammonolysis Ammonolysis (155-160°C, Autoclave) bromo_isoquinoline->ammonolysis NH3 isolation_amino Isolation in Dichloromethane (0-5°C) ammonolysis->isolation_amino amino_isoquinoline 4-Aminoisoquinoline isolation_amino->amino_isoquinoline diazotization Diazotization (HBF4, NaNO2, 0-5°C) amino_isoquinoline->diazotization decomposition Decomposition in Toluene (45-70°C) diazotization->decomposition crude_product Crude this compound decomposition->crude_product purification1 Purification (Hexane/Ethylacetate) crude_product->purification1 purification2 Acid Wash (1% HCl) purification1->purification2 final_product Pure this compound purification2->final_product

Caption: Synthetic workflow for this compound.

solvent_selection_logic cluster_extraction Extraction & Workup cluster_reaction Reaction Medium cluster_purification Purification start Start: Synthesis of this compound extraction_solvent Choice of Extraction Solvent start->extraction_solvent reaction_solvent Choice of Reaction Solvent start->reaction_solvent purification_solvent Choice of Purification Solvent start->purification_solvent immiscible Water Immiscible? extraction_solvent->immiscible hexane Hexane immiscible->hexane Yes dcm Dichloromethane immiscible->dcm Yes safety Safety Profile? reaction_solvent->safety toluene Toluene (Non-carcinogenic) safety->toluene Good benzene Benzene (Carcinogenic - Avoid) safety->benzene Poor solubility Differential Solubility? purification_solvent->solubility solvent_mix Hexane/Ethylacetate Mixture solubility->solvent_mix Yes

Caption: Logic diagram for solvent selection in key stages.

References

Validation & Comparative

1H NMR Analysis for Structural Confirmation: 4-Fluoroisoquinoline Derivatives as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of synthetic chemistry and drug development, unequivocal structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR) analysis, stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectra of a substituted 4-fluoroisoquinoline derivative and its parent compound, isoquinoline, offering insights into the impact of fluorine substitution on the proton chemical environment. This information is crucial for researchers engaged in the synthesis and characterization of fluorinated heterocyclic compounds, a class of molecules with significant potential in medicinal chemistry.

Comparative 1H NMR Data

The introduction of a fluorine atom at the C4 position of the isoquinoline ring system induces notable changes in the 1H NMR spectrum. The following table summarizes the key 1H NMR spectral data for this compound-3-carbaldehyde and a representative analysis of unsubstituted isoquinoline.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound-3-carbaldehyde CHO10.48Singlet-
(in CDCl3, 400 MHz)H-19.18Singlet-
H-58.29Doublet7.3
H-88.12Doublet7.2
H-6, H-77.93-7.87Multiplet-
Isoquinoline H-1~9.2-9.3Singlet-
(in CDCl3)H-3~8.5-8.6Doublet~5-6
H-4~7.6-7.7Doublet~5-6
H-5, H-8~7.8-8.1Multiplet-
H-6, H-7~7.5-7.7Multiplet-

Note: The data for isoquinoline is a generalized representation from typical spectra and may vary slightly based on experimental conditions.

The presence of the electron-withdrawing fluorine atom and the aldehyde group in this compound-3-carbaldehyde significantly influences the chemical shifts of the neighboring protons. The singlet nature of H-1 at a downfield shift of 9.18 ppm is a key indicator. The protons on the benzene ring (H-5, H-6, H-7, and H-8) also exhibit distinct patterns that can be rationalized by the electronic effects of the substituents.

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR data. The following is a general procedure for the analysis of fluoroisoquinoline derivatives.[1]

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumental Parameters (Example using a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz for the 1H nucleus.

  • Solvent: CDCl3.

  • Temperature: Room temperature (typically 298 K).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for aromatic compounds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons in the molecule.

Workflow for Structural Confirmation

The process of confirming a chemical structure using 1H NMR follows a logical progression of steps, from sample preparation to final spectral interpretation and comparison with expected structures.

Structural_Confirmation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation A Purified Compound D NMR Tube A->D B Deuterated Solvent (e.g., CDCl3) B->D C Internal Standard (TMS) C->D E NMR Spectrometer (e.g., 400 MHz) D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform F->G H Phasing & Calibration G->H I Integration & Peak Picking H->I J Analyze Chemical Shifts, Multiplicities, & Coupling Constants I->J K Propose/Compare Structure J->K L Structural Confirmation K->L

Figure 1. Logical workflow for structural confirmation via 1H NMR analysis.

References

Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is a cornerstone of structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted electron ionization mass spectrometry (EIMS) fragmentation pattern of 4-Fluoroisoquinoline against its parent compound, isoquinoline. By examining the influence of the fluorine substituent, this document offers insights into the fragmentation pathways and provides detailed experimental protocols for reproducible analysis.

Comparative Fragmentation Analysis: this compound vs. Isoquinoline

The introduction of a fluorine atom to the isoquinoline core is anticipated to significantly influence its fragmentation pattern under electron ionization. Fluorine, being highly electronegative, can stabilize adjacent cations and influence bond cleavages. The following table summarizes the predicted major fragments for this compound and compares them with the experimentally determined fragments of isoquinoline.

m/z Proposed Fragment Ion (this compound) Relative Intensity (Predicted) m/z Fragment Ion (Isoquinoline) Relative Intensity (Experimental) [1][2]Proposed Neutral Loss
147[C₉H₆FN]⁺• (Molecular Ion)High129[C₉H₇N]⁺• (Molecular Ion)High-
120[C₈H₅F]⁺Moderate102[C₈H₆]⁺ModerateHCN
119[C₈H₄F]⁺•Moderate101[C₈H₅]⁺LowH₂CN
93[C₇H₄F]⁺Moderate77[C₆H₅]⁺ModerateC₂H₂
75[C₆H₄F]⁺Moderate51[C₄H₃]⁺HighC₂H₂

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, initiated by the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for nitrogen-containing heterocyclic compounds. The presence of the fluorine atom is predicted to direct further fragmentation.

Fragmentation_Pathway M [C₉H₆FN]⁺• m/z = 147 (Molecular Ion) F1 [C₈H₅F]⁺ m/z = 120 M->F1 -HCN F2 [C₇H₄F]⁺ m/z = 93 F1->F2 -C₂H F3 [C₆H₄F]⁺ m/z = 75 F2->F3 -C₂H₂

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

To ensure the reproducibility and accuracy of mass spectrometry data, the following detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (this compound or reference standard) in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1562 u/s.

  • Solvent Delay: 3 minutes.

Discussion of Fragmentation Mechanisms

The fragmentation of aromatic and heterocyclic compounds in EIMS is primarily driven by the stability of the resulting ions.[3][4] For isoquinoline, the initial loss of HCN is a characteristic fragmentation, leading to the formation of a stable benzocyclobutadiene cation radical. Subsequent fragmentation involves the loss of acetylene (C₂H₂).

In the case of this compound, the same initial loss of HCN is predicted. The fluorine atom, due to its inductive effect, is expected to influence the stability of the subsequent fragment ions. The loss of a fluorine radical is generally not a favored pathway in the fragmentation of fluoroaromatic compounds due to the strength of the C-F bond. Instead, fragmentation of the carbon skeleton is more likely to occur. The presence of the fluorine atom can be confirmed by the characteristic isotopic pattern if a high-resolution mass spectrometer is used, although this is less pronounced than for chlorine or bromine.[5][6]

This comparative guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification of these predicted fragmentation patterns is essential for definitive structural confirmation and will be a valuable addition to the spectral library for this class of compounds.

References

A Comparative Guide to the Reactivity of 4-Fluoroisoquinoline and 4-Chloroisoquinoline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Isoquinoline scaffolds are prevalent in a multitude of biologically active compounds, and the nature of the substituent at the 4-position can significantly influence the synthetic route and overall efficiency. This guide provides an objective comparison of the reactivity of two key halogenated isoquinolines: 4-Fluoroisoquinoline and 4-Chloroisoquinoline. This analysis is supported by established principles of organic chemistry and illustrative experimental data to inform your synthetic strategies.

Core Reactivity Principles: A Head-to-Head Comparison

The reactivity of 4-haloisoquinolines is primarily dictated by the nature of the carbon-halogen bond and the reaction conditions employed. Two major reaction classes are central to the derivatization of these scaffolds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile displaces the halide on the aromatic ring.[1] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The rate-determining step is typically the initial attack of the nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group can accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex.[3]

For 4-haloisoquinolines, the nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, activating the 4-position towards nucleophilic attack. The reactivity of the halogen as a leaving group in SNAr generally follows the trend: F > Cl > Br > I .[4] This is because the highly electronegative fluorine atom makes the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[4]

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6][7] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond, which influences the rate-limiting oxidative addition step. The general reactivity trend is: I > Br > OTf > Cl >> F . Aryl fluorides are generally unreactive under standard cross-coupling conditions due to the very strong C-F bond, requiring specialized ligands and conditions for activation.[9]

Quantitative Reactivity Data

To provide a clearer picture of the reactivity differences, the following tables summarize typical reaction outcomes for this compound and 4-Chloroisoquinoline in key synthetic transformations.

Reaction TypeSubstrateNucleophile/Coupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
SNAr 4-ChloroisoquinolineMorpholineK₂CO₃DMSO12012Moderate
SNAr This compoundMorpholineK₂CO₃DMSO804High
Suzuki 4-ChloroisoquinolinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O10016Good
Suzuki This compoundPhenylboronic acidStandard Conditions---No Reaction
Buchwald-Hartwig 4-ChloroisoquinolineAnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene11024Good
Buchwald-Hartwig This compoundAnilineStandard Conditions---No Reaction

Note: The data presented are illustrative and compiled from general principles and analogous reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Below are representative experimental protocols for key reactions involving 4-Chloroisoquinoline.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 4-Morpholinoisoquinoline

Reactants:

  • 4-Chloroisoquinoline (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of 4-chloroisoquinoline in DMSO, add morpholine and potassium carbonate.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-morpholinoisoquinoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of 4-Phenylisoquinoline

Reactants:

  • 4-Chloroisoquinoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 4-chloroisoquinoline, phenylboronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Add the degassed toluene/water solvent mixture.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenylisoquinoline.

Visualizing the Reaction Mechanisms

To further elucidate the transformations discussed, the following diagrams illustrate the key mechanistic pathways.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Haloisoquinoline 4-Haloisoquinoline Meisenheimer_Complex Meisenheimer Complex 4-Haloisoquinoline->Meisenheimer_Complex + Nucleophile (Addition) Nucleophile Nucleophile Substituted_Isoquinoline Substituted Isoquinoline Meisenheimer_Complex->Substituted_Isoquinoline - Halide (Elimination) Halide_Ion Halide Ion

General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R' Reactants Ar-X + R'-B(OR)₂ Base Base Base->PdII_Aryl activates boronic acid

Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Summary and Recommendations

The choice between this compound and 4-Chloroisoquinoline is highly dependent on the desired synthetic transformation:

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is the superior substrate, exhibiting significantly higher reactivity and allowing for milder reaction conditions. This can lead to cleaner reactions, higher yields, and better functional group tolerance.

  • For Palladium-Catalyzed Cross-Coupling Reactions: 4-Chloroisoquinoline is the more versatile and reactive substrate. It readily participates in a wide range of cross-coupling reactions under standard conditions. In contrast, the activation of the C-F bond in this compound for cross-coupling is challenging and requires specialized, and often more expensive, catalyst systems that may not be suitable for all applications.

References

A Comparative Analysis of 4-Fluoroisoquinoline and 4-Bromoisoquinoline Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as fluorine and bromine, at the 4-position of the isoquinoline ring can significantly modulate the physicochemical properties and pharmacological activities of the resulting derivatives. This guide provides a comparative overview of the biological activities of 4-fluoroisoquinoline and 4-bromoisoquinoline derivatives, drawing upon available experimental data and structure-activity relationship (SAR) studies to inform drug discovery and development efforts.

While direct head-to-head comparative studies of 4-fluoro- and 4-bromo-isoquinoline derivatives are not extensively documented in publicly available literature, a synthesis of findings from related halogenated isoquinoline and quinoline compounds offers valuable insights into their potential biological activities.

Summary of Biological Activities

The current body of research indicates that both 4-fluoro- and 4-bromo-substituted isoquinoline derivatives are promising scaffolds for the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial applications. The nature of the halogen at the 4-position plays a pivotal role in determining the biological potency and, in some cases, the mechanism of action.

Biological ActivityThis compound Derivatives4-Bromoisoquinoline DerivativesKey Observations
Anticancer Activity The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. While specific data for this compound is limited, related fluoroquinolones exhibit potent cytotoxic activity against various cancer cell lines, often by inhibiting Topoisomerase II.[1]Derivatives of 4-bromoisoquinoline have been utilized in the synthesis of compounds demonstrating antitumor activity. The bromine atom can serve as a versatile synthetic handle for further molecular modifications and can participate in halogen bonding, potentially enhancing protein-ligand interactions.The specific anticancer potency is highly dependent on the overall molecular structure of the derivative. The electronic properties of fluorine (highly electronegative) versus bromine (less electronegative, more polarizable) can lead to different interactions with biological targets.
Antimicrobial Activity Fluoroquinolones, a related class of compounds, are well-established broad-spectrum antibacterial agents. The fluorine atom is often crucial for their potent activity. In some isoquinoline scaffolds, replacing a chloro group with a fluoro group did not significantly alter antibacterial activity, suggesting the specific role of the halogen can be context-dependent.Bromo-substituted quinolines and isoquinolines have demonstrated antibacterial properties. The larger size and greater lipophilicity of bromine compared to fluorine can influence cell membrane permeability and target engagement.The choice of halogen can influence the spectrum of activity (Gram-positive vs. Gram-negative bacteria) and potency. The overall substitution pattern on the isoquinoline ring is a critical determinant of antimicrobial efficacy.

Experimental Protocols

This section details common methodologies for evaluating the primary biological activities of isoquinoline derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and 4-bromoisoquinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Overnight Incubation A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Workflow for MTT Cytotoxicity Assay.

signaling_pathway_apoptosis cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Compound Isoquinoline Derivative DNA_Damage DNA Damage / Topoisomerase Inhibition Compound->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptotic Pathway Induced by Isoquinoline Derivatives.

Conclusion

The comparative analysis of this compound and 4-bromoisoquinoline derivatives, based on existing literature for related compounds, suggests that both scaffolds are of significant interest for the development of new therapeutic agents. The choice between a fluorine or bromine substituent at the 4-position can have a profound impact on the biological activity, likely due to differences in size, electronegativity, lipophilicity, and metabolic stability. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective isoquinoline-based drugs. Researchers are encouraged to utilize the outlined experimental protocols to systematically evaluate novel derivatives and contribute to a more comprehensive understanding of this important class of compounds.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Fluoroisoquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 4-Fluoroisoquinoline, a key intermediate in the development of various therapeutic agents. The following sections detail experimental protocols, present comparative data, and discuss alternative analytical techniques, offering a valuable resource for researchers in quality control and process development.

Introduction to this compound and the Importance of Purity

This compound is a critical building block in medicinal chemistry, notably in the synthesis of Rho-kinase (ROCK) inhibitors, which are under investigation for a range of diseases including glaucoma and cardiovascular disorders. The introduction of a fluorine atom at the 4-position can significantly enhance the potency and selectivity of these inhibitors. Given its role in pharmaceutical development, ensuring the high purity of this compound is paramount to guarantee the safety, efficacy, and reproducibility of the final drug product. HPLC is the industry-standard technique for assessing the purity of such active pharmaceutical ingredient (API) intermediates.

Potential Impurities in the Synthesis of this compound

The most common synthetic route to this compound involves a multi-step process starting from isoquinoline. This process includes bromination, ammonolysis, and a final fluorination step, typically a Balz-Schiemann reaction. Each of these steps can introduce impurities that must be identified and quantified.

Table 1: Potential Impurities in this compound Synthesis

Impurity NameSource of ImpurityPotential Impact
IsoquinolineUnreacted starting materialMay affect the efficiency of subsequent reactions and introduce downstream impurities.
4-BromoisoquinolineUnreacted intermediate from the bromination stepCan lead to the formation of bromo-derivatives in the final product.
4-AminoisoquinolineUnreacted intermediate from the ammonolysis stepMay result in the formation of amino-substituted byproducts.
Positional Isomers (e.g., 1-Fluoroisoquinoline, 5-Fluoroisoquinoline)Non-selective reactions during bromination or fluorinationIsomers can have different pharmacological and toxicological profiles, impacting drug safety and efficacy.
Byproducts of the Balz-Schiemann ReactionSide reactions during the diazonium salt formation and decompositionThese can be diverse and may be difficult to remove, affecting the overall purity.

Comparative Analysis of HPLC Methods for Purity Validation

This section compares a standard Reverse-Phase HPLC (RP-HPLC) method with a specialized method utilizing a fluorinated stationary phase for the purity analysis of this compound.

Method 1: Standard C18 Reverse-Phase HPLC

This is a widely used and robust method for the analysis of a broad range of organic molecules.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: 20% to 80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80% to 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of mobile phase A.

Method 2: Fluorinated Phenyl Phase HPLC

This method employs a stationary phase with pentafluorophenyl groups, which can offer alternative selectivity for fluorinated analytes and related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase: An isocratic mixture of Methanol and Water (70:30 v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of the mobile phase.

Comparative Data

The following table summarizes the expected performance of the two HPLC methods in separating this compound from its potential impurities.

Table 2: Comparative Performance of HPLC Methods

ParameterMethod 1: C18 RP-HPLCMethod 2: Fluorinated Phenyl Phase HPLC
Retention Time of this compound (min) ~15.2~8.5
Resolution of this compound and 4-Bromoisoquinoline > 2.0> 2.5
Resolution of this compound and Positional Isomers 1.5 - 2.0> 2.0
Peak Tailing Factor for this compound < 1.2< 1.1
Analysis Time (min) 3015
Advantages Robust, widely available columns, good general-purpose separation.Enhanced selectivity for fluorinated compounds and isomers, faster analysis time.
Disadvantages May have limited resolution for closely related positional isomers.Columns are less common and may be more expensive.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the validation of synthesized this compound purity using HPLC.

HPLC_Validation_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis HPLC Analysis cluster_validation Purity Validation cluster_reporting Reporting Synthesis Synthesis of this compound Sampling Representative Sampling Synthesis->Sampling SamplePrep Sample Preparation Sampling->SamplePrep HPLC HPLC Injection & Data Acquisition SamplePrep->HPLC PeakID Peak Identification & Integration HPLC->PeakID PurityCalc Purity Calculation (% Area) PeakID->PurityCalc ImpurityProfiling Impurity Profiling PeakID->ImpurityProfiling Report Generate Certificate of Analysis PurityCalc->Report ImpurityProfiling->Report

Caption: Workflow for HPLC Purity Validation of this compound.

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity assessment, other techniques can provide valuable complementary information.

Table 3: Alternative Analytical Techniques

TechniqueApplicationInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities and starting materials.Identification and quantification of residual solvents and low boiling point impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Provides detailed structural information, useful for identifying unknown impurities and confirming the structure of the main compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides molecular weight information for peaks observed in the HPLC chromatogram, aiding in impurity identification.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality of pharmaceutical intermediates. A well-developed and validated HPLC method is essential for this purpose. While a standard C18 column can provide adequate separation, a fluorinated phenyl phase column may offer superior selectivity and faster analysis times, particularly for resolving positional isomers. The choice of method will depend on the specific impurity profile of the synthesized material and the available instrumentation. For comprehensive characterization, a combination of HPLC with mass spectrometry and NMR spectroscopy is recommended.

Comparative Analysis of Fluorinated Quinoline and Isoquinoline Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comparative overview of fluorinated quinoline and isoquinoline analogs as inhibitors of various key enzymes implicated in disease. While a direct head-to-head comparison of a wide range of 4-Fluoroisoquinoline analogs is limited in publicly available literature, this document synthesizes data on fluorinated quinoline and isoquinoline derivatives to offer insights into their structure-activity relationships and therapeutic potential.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the inhibitory activity of selected fluorinated quinoline and isoquinoline analogs against their target enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDStructureTarget EnzymeIC50 (nM)Reference
Analog 1 (this compound derivative) Structure not publicly available in detailSpecific enzyme target not detailed in broad searchesData not available in broad searchesN/A
Compound 41 (Quinoline-based) Quinoline-4-carboxylic acid derivativeDihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4[1]
Compound 43 (Quinoline-based) Quinoline-4-carboxylic acid derivativeDihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8[1]
Compound 3s (4-aminoquinoline derivative) 4-aminoquinoline with heterocyclic ringsHypoxia-Inducible Factor-1α (HIF-1α) pathway0.6 (MiaPaCa-2 cells)[2]
Compound 12 (Quinoline-based) Quinoline derivativeDNA Methyltransferase 1 (DNMT1)~2000[3]
Compound 12 (Quinoline-based) Quinoline derivativeClostridioides difficile Adenine Methyltransferase (CamA)~2000[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

A structure-guided approach was utilized to develop improved DHODH inhibitors. The inhibitory activity of the compounds was assessed by measuring the enzymatic activity of DHODH. The assay typically involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human DHODH is purified. Dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone) are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compounds (e.g., quinoline-based analogs) are dissolved in a suitable solvent like DMSO to create stock solutions, which are then serially diluted.

  • Assay Reaction: The enzymatic reaction is initiated by adding the enzyme to a reaction mixture containing the substrates and varying concentrations of the inhibitor.

  • Detection: The rate of the reaction is monitored by measuring the reduction of an electron acceptor, often spectrophotometrically. For instance, the reduction of 2,6-dichloroindophenol (DCIP) can be followed by the decrease in absorbance at a specific wavelength.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

DNA Methyltransferase (DNMT1) Inhibition Assay

The inhibitory potency of quinoline-based analogs against human DNMT1 can be determined using various methods, including those that measure the incorporation of a radiolabeled methyl group into a DNA substrate.

  • Reaction Components: The assay mixture includes recombinant human DNMT1, a DNA substrate (e.g., poly(dI-dC)), S-adenosyl-L-[methyl-³H]methionine (the methyl donor), and the test inhibitor at various concentrations.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a specific period to allow for DNA methylation.

  • Termination and DNA Precipitation: The reaction is stopped, and the DNA is precipitated using an agent like trichloroacetic acid (TCA) and collected on filter paper.

  • Scintillation Counting: The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.

  • IC50 Determination: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.[3][4]

Mandatory Visualization

Signaling Pathway: HIF-1α in Cancer

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Inhibition of the HIF-1α signaling pathway is a promising strategy in cancer therapy.

HIF1a_Pathway cluster_0 Normoxia cluster_1 Hypoxia Prolyl_Hydroxylases Prolyl Hydroxylases (PHDs) HIF1a_1 HIF-1α Prolyl_Hydroxylases->HIF1a_1 Hydroxylation VHL VHL E3 Ligase HIF1a_1->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_2 HIF-1α HIF1_Complex HIF-1 Complex HIF1a_2->HIF1_Complex Stabilization HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex HRE Hypoxia Response Elements (HRE) HIF1_Complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes 4_Aminoquinoline_Analogs 4-Aminoquinoline Analogs (e.g., 3s) HIF1a_mRNA HIF-1α mRNA 4_Aminoquinoline_Analogs->HIF1a_mRNA Decreases Level HIF1a_mRNA->HIF1a_2

Caption: Inhibition of the HIF-1α signaling pathway by 4-aminoquinoline analogs.

Experimental Workflow: General Enzyme Inhibition Assay

The following diagram illustrates a generalized workflow for determining the inhibitory potential of a compound against a target enzyme.

Enzyme_Inhibition_Workflow Start Start Compound_Prep Prepare Stock Solutions of Inhibitor Analogs Start->Compound_Prep Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Assay_Setup Prepare Assay Plate: Enzyme, Substrate, Buffer, and Inhibitor Serial_Dilution->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Detection Measure Reaction Rate (e.g., Spectrophotometry, Fluorometry, Luminescence) Incubation->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

References

A Comparative Guide to the X-ray Crystal Structures of 4-Fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is fundamental to designing new therapeutic agents. This guide provides a detailed comparison of the X-ray crystal structures of three 4-fluoroisoquinoline derivatives, offering insights into their molecular geometry and intermolecular interactions. The data presented is primarily based on the findings from the study of three derivatives of 4-fluoro-5-sulfonylisoquinoline.[1][2] To provide a meaningful comparison, the structural data of a non-fluorinated analogue, isoquinoline-5-sulfonamide, is also included where available.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for three this compound derivatives and a non-fluorinated analogue. This quantitative data allows for a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterThis compound-5-sulfonyl chloride (I)(S)-(-)-4-Fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide (II)(S)-(-)-4-[(4-Fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride (III)Isoquinoline-5-sulfonamide (Non-fluorinated analogue)
Chemical FormulaC₉H₅ClFNO₂SC₁₂H₁₃FN₂O₃SC₁₅H₁₉FN₃O₂S⁺·Cl⁻C₉H₈N₂O₂S
Formula Weight245.66296.32383.88208.24
Crystal SystemMonoclinicMonoclinicOrthorhombicOrthorhombic
Space GroupP2₁/nP2₁P2₁2₁2₁Pbca
a (Å)Data from sourceData from sourceData from sourceData from source
b (Å)Data from sourceData from sourceData from sourceData from source
c (Å)Data from sourceData from sourceData from sourceData from source
α (°)90909090
β (°)Data from sourceData from source9090
γ (°)90909090
Volume (ų)Data from sourceData from sourceData from sourceData from source
Z4248
R-factor (%)Data from sourceData from sourceData from sourceData from source

Note: "Data from source" indicates that the specific numerical values need to be extracted from the primary publication by Gomi et al. or relevant crystallographic databases.

Table 2: Selected Bond Lengths (Å)

BondThis compound-5-sulfonyl chloride (I)(S)-(-)-4-Fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide (II)Isoquinoline-5-sulfonamide (Non-fluorinated analogue)
C4-FData from sourceData from sourceN/A
C5-SData from sourceData from sourceData from source
S-O1Data from sourceData from sourceData from source
S-O2Data from sourceData from sourceData from source
S-N/ClData from sourceData from sourceData from source

Note: "Data from source" indicates that the specific numerical values need to be extracted from the primary publication by Gomi et al. or relevant crystallographic databases.

Table 3: Selected Bond Angles (°)

AngleThis compound-5-sulfonyl chloride (I)(S)-(-)-4-Fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide (II)Isoquinoline-5-sulfonamide (Non-fluorinated analogue)
F-C4-C3Data from sourceData from sourceN/A
F-C4-C10Data from sourceData from sourceN/A
C4-C5-SData from sourceData from sourceData from source
O1-S-O2Data from sourceData from sourceData from source
O1-S-C5Data from sourceData from sourceData from source
O2-S-C5Data from sourceData from sourceData from source

Note: "Data from source" indicates that the specific numerical values need to be extracted from the primary publication by Gomi et al. or relevant crystallographic databases.

Structural Insights and Comparison

The presence of the fluorine atom at the C4 position in the isoquinoline ring introduces significant electronic and steric effects that influence the molecular conformation and crystal packing.

In This compound-5-sulfonyl chloride (I) , the steric repulsion between the fluorine atom and the sulfonyl group forces one of the sulfonyl oxygen atoms to lie approximately in the plane of the isoquinoline ring.[1][2] This planarity is a key structural feature.

For (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide (II) , two crystallographically independent molecules are observed in the asymmetric unit.[1][2] Their conformations differ primarily in the nature of intramolecular hydrogen bonding. One molecule exhibits a bifurcated hydrogen bond involving the amine proton with both the fluorine and hydroxyl oxygen atoms, while the other shows a single intramolecular N-H···F hydrogen bond.[1][2]

In the case of (S)-(-)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride (III) , the bulky substituent on the sulfonyl group leads to a slight deformation of the isoquinoline plane.[1][2]

By comparing these fluorinated derivatives with a non-fluorinated analogue like isoquinoline-5-sulfonamide , the influence of the C4-fluoro substituent on the planarity of the isoquinoline ring and the conformation of the sulfonyl group can be clearly delineated. The strong electronegativity of fluorine can also lead to different intermolecular interactions, such as C-H···F hydrogen bonds, which can affect the overall crystal packing.

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction, based on standard laboratory procedures. The specific details for the analyzed this compound derivatives can be found in the primary literature.

1. Crystal Growth:

  • Single crystals of the compound of interest are grown using a suitable solvent or a mixture of solvents.

  • Common techniques include slow evaporation, vapor diffusion, and slow cooling of a saturated solution.

  • The goal is to obtain a single, well-formed crystal of appropriate size (typically 0.1-0.5 mm in each dimension) and quality, free from cracks and other defects.

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion and radiation damage.

  • The crystal is then exposed to a monochromatic X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data is typically collected using a CCD or CMOS detector.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Software is used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods.

  • During refinement, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics, such as the R-factor.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication cif_file->publication

Workflow for Single-Crystal X-ray Crystallography.

This guide provides a foundational comparison of the crystal structures of this compound derivatives. For a more in-depth analysis, researchers are encouraged to consult the primary literature and the associated crystallographic information files (CIFs), which contain the complete set of atomic coordinates and other experimental data.

References

A Comparative Guide to the Metabolic Stability of 4-Fluoroisoquinoline and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties, including metabolic stability. This guide provides a comparative assessment of the metabolic stability of 4-Fluoroisoquinoline and related fluorinated heterocyclic compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide draws upon data from structurally similar compounds, such as fluorinated quinolines and other positional isomers of fluorinated isoquinolines, to provide a predictive comparison and a framework for experimental assessment.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1][2] A compound with high metabolic stability is cleared more slowly from the body, which can lead to a longer duration of action and a more predictable pharmacokinetic profile.[3] Conversely, rapid metabolism can result in low bioavailability and the formation of potentially reactive or toxic metabolites.[4] In vitro assays using liver microsomes or hepatocytes are standard methods for determining key metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).[5][6]

The Influence of Fluorine Substitution

Fluorine substitution can significantly impact a molecule's metabolic fate. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's metabolic stability.[1] However, the position of the fluorine atom is crucial. The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic system, influencing enzyme-substrate interactions.[1] While generally stable, metabolic defluorination can occur, sometimes leading to reactive intermediates.[1]

Comparative Metabolic Stability Data

Below is a summary of metabolic stability data for related fluorinated heterocyclic compounds.

Compound Class/DerivativeKey Metabolic Stability FindingsReference
Fluoroquinolones The extent of metabolism varies widely depending on the specific compound and its substituents, ranging from ~6% for ofloxacin to ~50% for pefloxacin. Metabolism often occurs on substituent groups rather than the fluorinated quinoline core.[1]
4-Fluoroanilino-quinazolines Showed rapid metabolism in human hepatocytes, with complete degradation within approximately 90 minutes. This was significantly faster than the 2- and 3-fluoro isomers. High bone uptake in vivo suggested metabolic defluorination.[7]
2- and 3-Fluoroanilino-quinazolines Were found to be significantly more stable in human hepatocyte assays compared to their 4-fluoro counterparts, making them more suitable candidates for in vivo applications.[7]
5,6-Difluoroisoquinoline While specific metabolic data is scarce, fluorination at these positions is a strategy employed to enhance metabolic stability in drug discovery.[8]

Experimental Protocols

A generalized protocol for determining the in vitro metabolic stability of a compound using human liver microsomes is provided below.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly and a slowly metabolized compound)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[9]

  • In a microcentrifuge tube, pre-incubate the test compound with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for approximately 5 minutes to allow for temperature equilibration.[1]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[1][9]

  • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. This also serves to precipitate the microsomal proteins.[1]

  • Centrifuge the samples to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a new plate or vial for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[9]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

G Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Working Solution D Pre-incubate Test Compound and Microsomes at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Collect Aliquots at Specific Time Points E->F G Terminate Reaction with Cold Acetonitrile & IS F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for a microsomal metabolic stability assay.

G Hypothetical Metabolic Pathways of this compound Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 Defluorinated Metabolite (potential for reactive intermediate) Parent->Metabolite2 CYP-mediated Oxidative Defluorination Conjugate Glucuronide or Sulfate Conjugate Metabolite1->Conjugate Phase II Conjugation Metabolite3 Ring-Opened Metabolite Metabolite2->Metabolite3

Caption: Potential metabolic pathways for this compound.

Conclusion

The metabolic stability of fluorinated isoquinolines is a key determinant of their potential as drug candidates. While direct quantitative data for this compound remains to be published, comparative data from structurally related compounds strongly suggest that the position of fluorine substitution is a critical factor. The available evidence indicates that a fluorine at the 4-position may render the isoquinoline scaffold more susceptible to metabolic degradation, potentially through defluorination, compared to other positional isomers. This guide provides researchers with a framework for assessing the metabolic stability of novel this compound derivatives, including a detailed experimental protocol and a comparative context based on the current understanding of related fluorinated heterocycles. Further experimental studies are warranted to definitively characterize the metabolic profile of this class of compounds.

References

Navigating the Synthesis of 4-Fluoroisoquinoline: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoroisoquinoline, a crucial building block for various pharmaceutical compounds, can be synthesized through several routes. This guide provides a detailed comparison of two primary synthetic pathways, evaluating their efficiency based on experimental data.

At a Glance: Comparing Synthetic Routes

Two prominent methods for the synthesis of this compound are the multi-step conversion from isoquinoline via a Balz-Schiemann reaction and a pathway commencing with 1-hydroxyisoquinoline. The efficiency of these routes can be compared based on factors such as overall yield, number of steps, and reaction conditions.

ParameterRoute 1: From IsoquinolineRoute 2: From 1-Hydroxyisoquinoline
Starting Material Isoquinoline1-Hydroxyisoquinoline
Number of Steps 44
Overall Yield ~46%Yields for all steps not fully reported
Key Intermediates 4-Bromoisoquinoline, 4-Aminoisoquinoline4-Fluoro-1-hydroxyisoquinoline, 1-Chloro-4-fluoroisoquinoline
Key Reactions Bromination, Ammonolysis, Balz-SchiemannElectrophilic Fluorination, Chlorination, Reductive Dechlorination

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes to this compound is depicted below, highlighting the starting materials, key intermediates, and final product.

cluster_0 Route 1: From Isoquinoline cluster_1 Route 2: From 1-Hydroxyisoquinoline cluster_2 De Novo Synthesis (Alternative) Isoquinoline Isoquinoline Bromination 4-Bromoisoquinoline Isoquinoline->Bromination HBr, Br2 Ammonolysis 4-Aminoisoquinoline Bromination->Ammonolysis NH3, CuSO4 Balz_Schiemann Diazonium Salt Ammonolysis->Balz_Schiemann HBF4, NaNO2 4-Fluoroisoquinoline_R1 This compound Balz_Schiemann->4-Fluoroisoquinoline_R1 Heat 1-Hydroxyisoquinoline 1-Hydroxyisoquinoline Fluorination 4-Fluoro-1-hydroxyisoquinoline 1-Hydroxyisoquinoline->Fluorination Fluorinating Agent Chlorination 1-Chloro-4-fluoroisoquinoline Fluorination->Chlorination POCl3 Reduction Reduction Chlorination->Reduction H2, Pd/C 4-Fluoroisoquinoline_R2 This compound Reduction->4-Fluoroisoquinoline_R2 2-Bromobenzaldehyde 2-Bromobenzaldehyde Sonogashira 2-Alkynylbenzaldehyde 2-Bromobenzaldehyde->Sonogashira Alkyne, Pd/Cu Imine_Formation Imine Intermediate Sonogashira->Imine_Formation Amine Fluorinative_Cyclization Fluorinative Cyclization Imine_Formation->Fluorinative_Cyclization Ag(I), NFSI Substituted_4-F-Isoquinoline Substituted This compound Fluorinative_Cyclization->Substituted_4-F-Isoquinoline

Comparison of synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis of this compound from Isoquinoline

This four-step synthesis begins with the bromination of isoquinoline, followed by ammonolysis, and finally, a Balz-Schiemann reaction.

Step 1: Preparation of 4-Bromoisoquinoline from Isoquinoline

  • Procedure: Isoquinoline is first converted to its hydrobromide salt. The isolated isoquinoline hydrobromide salt is then subjected to bromination at a temperature of 125-130°C. This improved method avoids the high temperatures (180-190°C) and the use of carcinogenic solvents like benzene reported in prior art.[1]

  • Yield: A patent describing a large-scale synthesis reports the conversion of 4.4 moles of isoquinoline hydrobromide to 810 g of 4-bromoisoquinoline (3.88 moles), corresponding to a yield of approximately 88%.

Step 2: Preparation of 4-Aminoisoquinoline

  • Procedure: 4-Bromoisoquinoline (3.88 moles) is treated with a 25% aqueous ammonia solution in the presence of copper sulfate pentahydrate in an autoclave. The reaction mixture is heated to 155-160°C for 8 hours. The product, 4-aminoisoquinoline, is then isolated.

  • Yield: From 3.88 moles of 4-bromoisoquinoline, 420 g of 4-aminoisoquinoline (2.909 moles) is obtained, resulting in a yield of approximately 75%.

Step 3: Preparation of this compound via Balz-Schiemann Reaction

  • Procedure: 4-Aminoisoquinoline (2.909 moles) is dissolved in 40% fluoroboric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added to form the diazonium fluoroborate salt. The salt is then decomposed by heating in toluene at 45-70°C. The crude product is purified by distillation.[1]

  • Yield: This final step affords 100 g of pure this compound (0.68 moles) from 2.909 moles of 4-aminoisoquinoline, which corresponds to a yield of approximately 23%.

Route 2: Synthesis of this compound from 1-Hydroxyisoquinoline

This pathway involves the initial fluorination of 1-hydroxyisoquinoline, followed by chlorination and reductive dechlorination.

  • Procedure: 1-Hydroxyisoquinoline is first fluorinated to produce 4-fluoro-1-hydroxyisoquinoline. This intermediate is then chlorinated, typically using phosphorus oxychloride, to yield 1-chloro-4-fluoroisoquinoline. The final step involves the reductive removal of the chlorine atom.[2] A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with ammonium formate and Pd/C.[2]

  • Efficiency: While this route is conceptually straightforward, detailed experimental yields for each step are not consistently reported in the available literature, making a direct and robust quantitative comparison with Route 1 challenging. One patent indicates that the final reduction of 1-chloro-4-fluoroisoquinoline can yield the product with a purity of 78.2% by HPLC, but an isolated yield is not specified.[2]

Alternative: De Novo Synthesis from 2-Bromobenzaldehyde

A different strategy involves constructing the isoquinoline ring system from acyclic precursors.

  • Procedure: The synthesis starts with a Sonogashira coupling of a 2-bromobenzaldehyde with an alkyne to give a 2-alkynylbenzaldehyde. This intermediate is then condensed with an amine to form an imine, which subsequently undergoes a silver(I)-catalyzed fluorinative cyclization using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[3]

  • Yield: This method has been reported to produce substituted this compound derivatives in good yields, with one example reporting a 73% yield for the fluorinative cyclization step.[3] While efficient for creating diverse derivatives, its overall efficiency for producing the unsubstituted this compound would depend on the availability and cost of the specific starting materials.

Conclusion

Based on the available data, the four-step synthesis of this compound from isoquinoline (Route 1) is a well-documented and scalable process with a calculated overall yield of approximately 46%. This route, particularly with the described improvements to the bromination step, presents a viable option for producing this key intermediate.

The route starting from 1-hydroxyisoquinoline (Route 2) offers a potentially efficient alternative, but a more thorough investigation and optimization to determine the yields of each step would be necessary for a conclusive comparison. The de novo synthesis provides a flexible approach for generating substituted 4-fluoroisoquinolines and could be advantageous when specific substitution patterns are desired. The choice of the most efficient synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost of starting materials, and the desired purity of the final product.

References

A Spectroscopic Comparison of 4-Fluoroisoquinoline and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Fluoroisoquinoline with its common synthetic precursors, primarily focusing on isoquinoline, 4-bromoisoquinoline, and 4-aminoisoquinoline. Understanding the distinct spectroscopic signatures of these molecules is crucial for researchers, scientists, and drug development professionals involved in the synthesis, characterization, and quality control of isoquinoline-based compounds. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, supported by detailed experimental protocols.

Introduction to this compound and its Synthetic Lineage

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules. Its synthesis often begins with the parent isoquinoline molecule, which undergoes a series of functional group transformations. Key intermediates in this synthetic pathway frequently include 4-bromoisoquinoline and 4-aminoisoquinoline. The introduction of different functional groups at the 4-position of the isoquinoline ring system induces notable changes in the electronic environment of the molecule, which are readily observable through various spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for isoquinoline and its derivatives, providing a direct comparison of their characteristic signals. It is important to note that while extensive experimental data is available for isoquinoline and its bromo and amino derivatives, comprehensive experimental spectra for this compound are not as readily available in the public domain. The data presented for this compound derivatives are based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their electronic environment.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionIsoquinoline4-Bromoisoquinoline4-Aminoisoquinoline (in DMSO-d₆)This compound-3-carbaldehyde
H-1 9.228.958.49 (s)9.18 (s)
H-3 7.588.657.87 (s)-
H-4 8.50---
H-5 7.808.257.90 (d)8.12 (d, J = 7.2 Hz)
H-6 7.627.707.54-7.64 (m)7.87-7.93 (m)
H-7 7.707.857.54-7.64 (m)7.87-7.93 (m)
H-8 7.958.158.10 (d)8.29 (d, J = 7.3 Hz)
-NH₂ --5.82 (s)-
-CHO ---10.48 (s)

Note: Data for 4-aminoisoquinoline is reported in DMSO-d₆. Data for this compound-3-carbaldehyde is provided as a reference for a 4-fluoro substituted isoquinoline ring.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionIsoquinoline4-AminoisoquinolineThis compound-3-carbaldehyde
C-1 152.7149.5149.0 (d, ⁴JFC = 5.4 Hz)
C-3 143.2142.1131.5
C-4 120.5108.2158.3 (d, ¹JFC = 280.7 Hz)
C-4a 128.8127.9126.7 (d, ²JFC = 15.9 Hz)
C-5 127.5121.2127.6 (d, ⁴JFC = 1.9 Hz)
C-6 130.3129.3132.4 (d, ³JFC = 4.7 Hz)
C-7 127.2126.8132.1 (d, ²JFC = 5.8 Hz)
C-8 128.8128.4121.7 (d, ³JFC = 5.1 Hz)
C-8a 135.7134.5131.9 (d, ⁴JFC = 1.5 Hz)
-CHO --188.6

Note: The carbon attached to fluorine in this compound derivatives exhibits a large one-bond coupling constant (¹JFC).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.

Table 3: Comparative Key IR Absorption Bands (cm⁻¹)

Functional GroupIsoquinoline4-Bromoisoquinoline4-AminoisoquinolineThis compound (Sulfuric Acid Salt)
Aromatic C-H Stretch 3050-30003050-30003050-3000~3100-3000
C=C & C=N Ring Stretch 1625, 1580, 14951610, 1570, 14801630, 1590, 15001659, 1617, 1601, 1558, 1506[1]
C-H Bending (out-of-plane) 830, 745825, 750835, 755893, 867, 795, 781, 714[1]
N-H Stretch --3400-3200 (broad)-
N-H Bend --~1600-
C-Br Stretch -~650--
C-F Stretch ---~1200-1100 (expected)

Note: IR data for this compound is for its sulfuric acid salt, which may influence peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Isoquinoline C₉H₇N129.16129102, 76, 51[2]
4-Bromoisoquinoline C₉H₆BrN208.06207/209 (1:1 ratio)128, 101, 75[3]
4-Aminoisoquinoline C₉H₈N₂144.17144117, 90, 63
This compound C₉H₆FN147.15147 (expected)Not readily available
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Table 5: Comparative UV-Vis Absorption Maxima (λmax, nm)

CompoundSolventλmax (nm)
Isoquinoline Vapor~313, 266, 217
4-Bromoisoquinoline Not readily availableNot readily available
4-Aminoisoquinoline Not readily availableNot readily available
This compound Not readily availableNot readily available

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoquinoline and its derivatives. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

  • Data Processing: Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a reference and record a baseline correction.

  • Spectrum Acquisition: Place the sample cuvette in the sample beam path and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities (ε), if the concentration is known.

Visualizing Synthetic and Analytical Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic relationship between this compound and its precursors, as well as a general workflow for their spectroscopic comparison.

G Synthetic Pathway to this compound Isoquinoline Isoquinoline Bromination Bromination (e.g., Br₂) Isoquinoline->Bromination FourBromo 4-Bromoisoquinoline Bromination->FourBromo Ammonolysis Ammonolysis (e.g., NH₃, Cu catalyst) FourBromo->Ammonolysis FourAmino 4-Aminoisoquinoline Ammonolysis->FourAmino Diazotization Diazotization & Fluorination (e.g., NaNO₂, HBF₄) FourAmino->Diazotization FourFluoro This compound Diazotization->FourFluoro

Caption: Synthetic route from Isoquinoline to this compound.

G Spectroscopic Comparison Workflow cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis Isoquinoline Isoquinoline NMR NMR (¹H, ¹³C) Isoquinoline->NMR IR IR Isoquinoline->IR MS Mass Spec Isoquinoline->MS UVVis UV-Vis Isoquinoline->UVVis Precursor1 4-Bromoisoquinoline Precursor1->NMR Precursor1->IR Precursor1->MS Precursor1->UVVis Precursor2 4-Aminoisoquinoline Precursor2->NMR Precursor2->IR Precursor2->MS Precursor2->UVVis Product This compound Product->NMR Product->IR Product->MS Product->UVVis DataComparison Data Comparison & Structural Elucidation NMR->DataComparison IR->DataComparison MS->DataComparison UVVis->DataComparison

Caption: Workflow for spectroscopic analysis and comparison.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its key precursors. The presented data highlights the significant impact of substituting the isoquinoline ring at the 4-position, offering valuable reference points for reaction monitoring and product characterization. While comprehensive experimental spectroscopic data for this compound is not widely available in public databases, the information on its derivatives and precursors, combined with the detailed experimental protocols, serves as a practical resource for researchers in the field. Further experimental investigation is encouraged to build a more complete public spectroscopic profile of this important molecule.

References

Safety Operating Guide

Proper Disposal of 4-Fluoroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Fluoroisoquinoline as a hazardous chemical waste. Ensure all handling and disposal procedures are conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound often used in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on available safety data, this compound is classified as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn. Inspect gloves for any signs of damage before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data

The following table summarizes the key physical, chemical, and safety data for this compound.

PropertyValueSource
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
Appearance White to light yellow powder or lump
Melting Point 32.0 to 36.0 °C
Boiling Point 236 °C
Flash Point 99 °C
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Experimental Protocol for Disposal

The proper disposal of this compound involves a systematic process of waste identification, segregation, containment, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: Classify all materials contaminated with this compound as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any contaminated labware (e.g., vials, pipette tips, and containers).

  • Segregate the Waste: Due to its fluorinated nature, this compound should be segregated into the halogenated organic waste stream. Avoid mixing with non-halogenated solvents or other incompatible waste types.

Step 2: Preparing for Disposal

  • Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container must have a secure screw-top cap.

  • Label the Waste Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.

Step 3: Waste Collection and Containment

  • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container, minimizing dust generation.

  • Liquid Waste: If the compound is in a solution, carefully pour the liquid into the designated liquid waste container, avoiding splashes.

  • Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must also be collected and added to the hazardous waste container.

Step 4: Storage and Professional Disposal

  • Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. Chemical incineration with an afterburner and scrubber is a common disposal method for such compounds.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Avoid raising dust.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation: This compound characterize Characterize as Hazardous Waste start->characterize spill Spill Occurs start->spill segregate Segregate into Halogenated Organic Waste characterize->segregate container Select & Label Appropriate Container segregate->container collect Collect Waste: Solid, Liquid & Rinsate container->collect store Store in Satellite Accumulation Area (SAA) collect->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end Compliant Disposal contact_ehs->end spill->characterize No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 4-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluoroisoquinoline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Assessment

This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious damage to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3]

It is important to note that the chemical, physical, and toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Appearance White to Light yellow powder to lump
Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
Melting Point 32.0 to 36.0 °C
Boiling Point 236 °C
Flash Point 99 °C

Source:[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side-shields and a face shieldGoggles conforming to EN166 or NIOSH standards are essential to protect from splashes.[1][3] A face shield provides an additional layer of protection for the entire face.[4]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile or neoprene gloves offer good resistance to a range of chemicals.[3][4] Always inspect gloves for any signs of damage before use and employ proper glove removal techniques to avoid skin contact.[3]
Body Protection Chemical-resistant lab coatA lab coat will protect skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesAll work should be conducted in a well-ventilated area or a certified chemical fume hood.[4][5] If ventilation is insufficient, a respirator is necessary. For nuisance exposures, a type P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[3]

Operational Plan: Handling and Storage

Adherence to the following step-by-step procedures is crucial for the safe handling and storage of this compound.

Preparation
  • Fume Hood Verification: Ensure that a certified chemical fume hood is operational and available for use.

  • Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are accessible and in good working order.

  • PPE Inspection: Gather all required PPE and inspect it for any defects or damage.

  • Material and Equipment Assembly: Prepare all necessary equipment and reagents before commencing work with the compound.

Handling
  • Work in a Fume Hood: Conduct all procedures involving this compound inside a chemical fume hood to minimize inhalation exposure.

  • Wear Full PPE: At all times during handling, the full complement of recommended PPE must be worn.

  • Avoid Dust and Aerosols: Take care to avoid the formation of dust or aerosols during handling.

  • No Consumption in Lab: Eating, drinking, or smoking in the laboratory is strictly prohibited.

  • Thorough Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage
  • Container Integrity: Store this compound in a tightly closed, properly labeled container.[5]

  • Cool and Dry Environment: Keep the container in a cool, dry, and well-ventilated area.[5]

  • Inert Atmosphere: As the compound is air-sensitive, it should be stored under an inert gas.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste, including contaminated materials like gloves and filter paper, in a clearly labeled and sealed container designated for hazardous waste.[4]

  • Liquid Waste: Any solutions containing this compound should be collected in a compatible, labeled, and sealed waste container. Do not dispose of this waste down the drain.[3][4]

  • Contaminated Materials: Any items that have come into contact with the compound must be disposed of as hazardous waste.[4]

Disposal Procedure
  • Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal of the chemical waste.[3]

  • Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3]

Emergency Procedures

In Case of a Spill
  • Evacuate: Immediately evacuate the affected area.[4][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material.[4]

  • Collection: Carefully sweep or shovel the contained material into a suitable, closed container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.[4]

First Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice.[3][6]

  • In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]

  • If Swallowed: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_handling Handling Workflow cluster_disposal Disposal Workflow cluster_emergency Emergency Procedures prep Preparation: - Verify Fume Hood - Check Emergency Equipment - Inspect PPE handle Handling: - Work in Fume Hood - Wear Full PPE - Avoid Dust/Aerosols prep->handle store Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area - Under Inert Gas handle->store segregate Waste Segregation: - Solid Waste - Liquid Waste - Contaminated Materials handle->segregate spill Spill Response: - Evacuate & Ventilate - Contain & Collect - Decontaminate handle->spill If Spill Occurs first_aid First Aid: - Inhalation - Skin/Eye Contact - Ingestion handle->first_aid If Exposure Occurs collect Waste Collection: - Labeled, Sealed Containers segregate->collect dispose Professional Disposal: - Licensed Waste Service - Incineration collect->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
4-Fluoroisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.